Technical Documentation Center

4-Methoxy-2-methylaniline hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-2-methylaniline hydrochloride
  • CAS: 133985-88-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 4-Methoxy-2-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxy-2-methylaniline, also known as m-cresidine, is a substituted aniline derivative that serves as a crucial building block in organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylaniline, also known as m-cresidine, is a substituted aniline derivative that serves as a crucial building block in organic synthesis.[1][2][3] Its molecular structure, featuring a methoxy and a methyl group on the aniline ring, makes it a valuable intermediate in the development of pharmaceuticals and dyes.[1] This guide focuses on the physical properties of its hydrochloride salt, a form often preferred in research and development due to its increased stability and solubility in aqueous media compared to the free base.

While extensive data is available for the free base (CAS No. 102-50-1), specific experimental data for 4-Methoxy-2-methylaniline hydrochloride is not widely reported in public databases. This guide will therefore provide a comprehensive overview of the known properties of the free base and offer expert analysis and predicted properties for the hydrochloride salt, grounded in established chemical principles and comparative data from analogous compounds like aniline hydrochloride.

Core Physicochemical Properties: A Comparative Analysis

The conversion of a free base amine to its hydrochloride salt significantly alters its physical properties. This is due to the protonation of the basic amino group, which introduces an ionic charge and allows for the formation of a crystalline lattice with the chloride counter-ion.

Table 1: Measured Physical Properties of 4-Methoxy-2-methylaniline (Free Base)
PropertyValueSource(s)
CAS Number 102-50-1[4][5]
Molecular Formula C₈H₁₁NO[2][4]
Molecular Weight 137.18 g/mol [5]
Appearance White to brown powder or lump; can exist as a liquid at room temperature.[2]
Melting Point 13-14 °C[4][5]
Boiling Point 248-249 °C at 760 mmHg[5]
Density ~1.065 g/mL at 25 °C[5]
Water Solubility Insoluble (<0.1 g/100 mL at 21.5 °C)[4]
Organic Solvent Solubility Soluble in ethanol, slightly soluble in acetonitrile and chloroform.[1]
Table 2: Predicted and Expected Properties of 4-Methoxy-2-methylaniline Hydrochloride
PropertyExpected Value / CharacteristicRationale
CAS Number Not definitively assigned in public databases.N/A
Molecular Formula C₈H₁₂ClNOAddition of HCl to the free base.
Molecular Weight 173.64 g/mol Addition of HCl (36.46 g/mol ) to the free base.
Appearance White to off-white or greenish crystalline solid.Similar to other aniline hydrochlorides, which are typically crystalline solids.[6][7][8]
Melting Point Significantly higher than 14 °C; likely in the range of 180-220 °C.Salt formation introduces strong ionic interactions, requiring more energy to break the crystal lattice. Aniline hydrochloride melts at 196-198 °C.[7][8][9]
Water Solubility HighThe ionic nature of the salt allows for strong interactions with polar water molecules, drastically increasing solubility. Aniline hydrochloride has a water solubility of 1070 g/L.[6][7][9]
pKa Lower than the pKa of the free base's conjugate acid.The electron-withdrawing effect of the ammonium group makes the proton more acidic.

In-Depth Discussion of Physicochemical Properties

Melting Point

The melting point of a compound is a robust indicator of the strength of its intermolecular forces. The free base, 4-Methoxy-2-methylaniline, has a very low melting point of 13-14 °C, indicating that the intermolecular forces (van der Waals forces and hydrogen bonding between the amine groups) are relatively weak.[4][5]

Upon conversion to the hydrochloride salt, the primary amino group is protonated to form an ammonium cation (-NH₃⁺). This introduces strong ionic bonds with the chloride anion (Cl⁻), creating a stable crystal lattice. Overcoming these electrostatic forces requires significantly more thermal energy than overcoming the forces in the free base. For comparison, aniline (liquid at room temperature) has a hydrochloride salt with a melting point of 196-198 °C.[7][8][9] It is therefore highly probable that 4-Methoxy-2-methylaniline hydrochloride is a crystalline solid with a melting point substantially higher than its free base.

Solubility

Solubility is a critical parameter in drug development, affecting formulation and bioavailability. The free base is practically insoluble in water due to the dominance of its nonpolar aromatic ring.[4]

The hydrochloride salt is expected to be highly soluble in water.[6][7] The anilinium cation and chloride anion can be effectively solvated by polar water molecules, disrupting the crystal lattice and allowing the compound to dissolve. This principle is fundamental in pharmaceutical chemistry, where basic drug molecules are often formulated as salts to enhance their aqueous solubility. The solubility of aniline hydrochloride is reported to be 1070 g/L at 25 °C, and a similar high solubility is anticipated for 4-Methoxy-2-methylaniline hydrochloride.[7][9]

Experimental Methodologies for Physical Property Determination

To empirically determine the physical properties of 4-Methoxy-2-methylaniline hydrochloride, standardized laboratory protocols are employed.

Melting Point Determination

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to complete liquefaction.

Protocol:

  • Sample Preparation: A small amount of the dry crystalline solid is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to about 20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow A Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Rapidly to ~T_exp - 20°C C->D E Heat Slowly (1-2°C/min) D->E F Record T1 (First Droplet) E->F G Record T2 (Fully Liquid) F->G H Report Range T1-T2 G->H

Workflow for Melting Point Determination.
Aqueous Solubility Assay

The shake-flask method is a standard technique for determining equilibrium solubility.

Protocol:

  • Preparation: An excess amount of the solid hydrochloride salt is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Sampling: A clear aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is expressed in units such as mg/mL or g/L.

SolubilityWorkflow cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add Excess Solid to Water B Agitate at Constant Temp (24-48h) A->B C Centrifuge/Settle to Separate Solid B->C D Filter Supernatant C->D E Quantify Concentration (UV-Vis/HPLC) D->E F Report Solubility (mg/mL) E->F

Workflow for Shake-Flask Solubility Assay.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule.

  • Expected Spectrum of Hydrochloride: Upon protonation, the electron density around the nitrogen atom decreases significantly. This causes the protons on the nitrogen (-NH₃⁺) and the adjacent aromatic protons to become more "deshielded," shifting their signals downfield (to a higher ppm value) compared to the free base. The -NH₃⁺ protons would likely appear as a broad singlet. The aromatic, methoxy (-OCH₃), and methyl (-CH₃) protons would remain, with their specific chemical shifts and coupling patterns providing a unique fingerprint of the molecule.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their vibrational frequencies.

  • Expected Spectrum of Hydrochloride: The spectrum of the hydrochloride salt would show distinct differences from the free base.

    • N-H Stretch: The characteristic N-H stretching bands of the primary amine in the free base (typically two bands around 3300-3450 cm⁻¹) would be replaced by the broad, strong stretching vibrations of the ammonium (-NH₃⁺) group, typically appearing in the 2800-3200 cm⁻¹ region.[10]

    • C-N Stretch: The C-N stretching vibration, seen in aromatic amines around 1250-1335 cm⁻¹, would likely shift due to the change in bond character upon protonation.[11]

Safety and Handling

  • Toxicity: Aniline and its derivatives are toxic. The free base is classified as toxic if swallowed, in contact with skin, or if inhaled.[12] It is also suspected of causing cancer and may cause respiratory, skin, and serious eye irritation.[3][12] These hazards should be assumed for the hydrochloride salt.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. Aniline salts can be hygroscopic and light-sensitive.[7][8]

Conclusion

4-Methoxy-2-methylaniline hydrochloride is a compound of significant interest for synthetic applications. While direct experimental data on its physical properties are scarce, a robust profile can be predicted based on the well-characterized free base and the fundamental principles of salt formation. It is expected to be a high-melting, water-soluble crystalline solid, offering advantages in handling and formulation over its oily, water-insoluble free base counterpart. The experimental protocols outlined in this guide provide a clear pathway for the empirical validation of these properties, ensuring scientific integrity and advancing research and development in the chemical and pharmaceutical sciences.

References

  • Chemsrc. 4-Methoxy-2-methylaniline | CAS#:102-50-1.

  • BenchChem. 4-Methoxy-2-methylaniline | High-Purity Research Chemical.

  • Georganics. 4-Methoxy-2-methylaniline - High purity | EN.

  • BenchChem. Hazard and Precautionary Statements for 4-Methoxy-2-methylaniline.

  • Portfolio-pplus.com. Product: Aniline Hydrochloride. (2021-10-27).

  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Methoxy-2-methylaniline | 102-50-1.

  • Georganics. Regulatory Information for 4-Methoxy-2-methylaniline.

  • ChemicalBook. Aniline hydrochloride | 142-04-1.

  • Sigma-Aldrich. 4-Methoxy-2-methylaniline 98 | 102-50-1.

  • Wikipedia. Anilinium chloride.

  • PubChem. Benzenamine hydrochloride (1:1).

  • Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1).

  • Garuda Chemical Corporation. Aniline Hydrochloride.

  • Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.

  • ResearchGate. a: FTIR Spectra of Aniline.

  • Alshehri, S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health.

  • AChemBlock. 4-Methoxy-N-methylaniline hydrochloride 97% | CAS: 10541-33-0.

  • ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and...

  • TCI AMERICA. 4-Methoxy-2-methylaniline | 102-50-1.

  • ECHEMI. What's the proper way to convert a freebase to hydrochloride?

  • NIST WebBook. Aniline hydrochloride.

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

  • PubChem. 4-Methoxy-N-methylaniline hydrochloride.

  • ResearchGate. FTIR spectra of PANI (a) and aniline (b).

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

  • Reddit. What's the proper way to convert a freebase to hydrochloride? : r/chemistry. (2022-06-23).

  • ResearchGate. Predicted melting points í µí±‡ m of 25 Cl-and F-based molten salts...

  • Oregon State University. 1H NMR Chemical Shift.

  • Chemistry Connected. NMR shifts 1H -general.cdx.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methoxy-2-methylaniline in Cutting-Edge Research and Development. (2026-01-21).

  • University of Calgary. IR: amines.

Sources

Exploratory

4-Methoxy-2-methylaniline hydrochloride chemical structure

The following technical guide details the chemical architecture, synthesis, and characterization of 4-Methoxy-2-methylaniline Hydrochloride . Synonyms: m-Cresidine Hydrochloride; 4-Methoxy-o-toluidine HCl; 1-Amino-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and characterization of 4-Methoxy-2-methylaniline Hydrochloride .

Synonyms: m-Cresidine Hydrochloride; 4-Methoxy-o-toluidine HCl; 1-Amino-2-methyl-4-methoxybenzene HCl. CAS (Free Base): 102-50-1 CAS (HCl Salt): Not widely indexed; typically prepared in situ or cited as the hydrochloride of 102-50-1.

Executive Summary

4-Methoxy-2-methylaniline hydrochloride is the acid salt of the aromatic amine m-cresidine . It serves as a critical intermediate in the synthesis of azo dyes (e.g., FD&C Red No. 40) and is an emerging scaffold in medicinal chemistry for kinase inhibitors.

Critical Disambiguation: Researchers must distinguish this compound from:

  • p-Cresidine (2-Methoxy-5-methylaniline, CAS 120-71-8): An isomer with different substitution patterns often confused in literature.

  • 4-Methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1): A diphenylamine derivative often incorrectly indexed in search engines under similar keywords.

This guide focuses strictly on the primary amine substituted with a methyl group at the ortho position and a methoxy group at the para position relative to the amine.

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule consists of a benzene core trisubstituted with an amino group (protonated to ammonium in the HCl salt), a methyl group, and a methoxy group.

  • Steric Environment: The ortho-methyl group (C2) provides steric bulk near the amine (C1), influencing N-alkylation rates and protecting the amine from metabolic oxidation in biological systems.

  • Electronic Effects: The para-methoxy group (C4) is a strong electron-donating group (EDG) via resonance, increasing the nucleophilicity of the amine (in the free base) and stabilizing the cation in the salt form.

Visualization of Chemical Identity

The following diagram illustrates the structure and functional relationships.

ChemicalStructure Core Benzene Ring Amine C1: -NH3+ Cl- (Ammonium Salt) Core->Amine Ionic Head Methyl C2: -CH3 (Ortho-Methyl) Core->Methyl Steric Hindrance Methoxy C4: -OCH3 (Para-Methoxy) Core->Methoxy Electron Donor (+M) Methyl->Amine Ortho-Effect

Figure 1: Structural connectivity of 4-Methoxy-2-methylaniline HCl showing substituent positions and electronic/steric interactions.

Physicochemical Data Table
PropertyFree Base (m-Cresidine)Hydrochloride Salt
Formula C₈H₁₁NOC₈H₁₁NO · HCl
Molecular Weight 137.18 g/mol 173.64 g/mol
Physical State Low-melting solid / Liquid (oily)Crystalline Solid
Melting Point 13–14 °C>200 °C (Decomposes)
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
pKa (Conjugate Acid) ~5.0–5.5N/A
Storage Light sensitive, store under inert gasHygroscopic, store desiccated

Synthesis & Manufacturing Protocol

Objective: Synthesis of high-purity 4-Methoxy-2-methylaniline HCl from 2-Methyl-4-nitroanisole.

Reaction Logic

The synthesis proceeds via the catalytic hydrogenation of the nitro precursor. The hydrochloride salt is generated immediately post-reaction to isolate the product from the reaction matrix, avoiding the handling of the oxidatively unstable liquid free base.

Reaction Scheme: 2-Methyl-4-nitroanisole + 3H₂ (Pd/C) → 4-Methoxy-2-methylaniline + 2H₂O 4-Methoxy-2-methylaniline + HCl → 4-Methoxy-2-methylaniline · HCl

Step-by-Step Protocol

Reagents:

  • 2-Methyl-4-nitroanisole (CAS 50741-92-9)[1]

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (4M in Dioxane or concentrated aqueous)

Workflow:

  • Hydrogenation:

    • Charge a high-pressure autoclave with 2-Methyl-4-nitroanisole (1.0 eq) dissolved in Methanol (10 volumes).

    • Add 10% Pd/C catalyst (5 wt% loading relative to substrate).

    • Purge system with Nitrogen (3x) followed by Hydrogen (3x).

    • Pressurize to 3–5 bar H₂ and stir vigorously at 25–30°C. Note: Reaction is exothermic; monitor temperature.

    • Monitor consumption of starting material via HPLC or TLC (Hexane:EtOAc 7:3).

  • Catalyst Removal:

    • Once complete (typically 4–6 hours), filter the mixture through a Celite pad to remove Pd/C.

    • Safety: Keep the catalyst wet to prevent pyrophoric ignition.

  • Salt Formation (Critical Step):

    • Cool the methanolic filtrate to 0–5°C.

    • Slowly add HCl (1.1 eq) dropwise. A white to off-white precipitate should form immediately.

    • Expert Insight: If using aqueous HCl, solvent removal (rotary evaporation) may be required followed by recrystallization from Ethanol/Ether. If using HCl in Dioxane, the salt precipitates directly.

  • Isolation:

    • Filter the solid hydrochloride salt.

    • Wash the cake with cold diethyl ether to remove organic impurities.

    • Dry under vacuum at 40°C.

Process Visualization

SynthesisWorkflow Start Start: 2-Methyl-4-nitroanisole Hydrogenation Catalytic Hydrogenation (H2, Pd/C, MeOH) Start->Hydrogenation Filtration Filtration (Celite) Remove Pd/C Hydrogenation->Filtration Acidification Salt Formation Add HCl (1.1 eq) at 0°C Filtration->Acidification Filtrate (Free Base) Isolation Filtration & Drying Yield: m-Cresidine HCl Acidification->Isolation Precipitation

Figure 2: Manufacturing workflow from nitro-precursor to isolated hydrochloride salt.

Analytical Characterization (QA/QC)

To validate the structure and purity of the hydrochloride salt, the following spectroscopic markers must be observed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Amine protons are exchangeable and may not appear in CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
9.80 – 10.20 Broad Singlet3H-NH₃⁺ (Ammonium protons)
7.20 Doublet (J=8.5 Hz)1HAr-H (C6, meta to methoxy)
6.85 Doublet (J=2.5 Hz)1HAr-H (C3, ortho to methoxy)
6.78 Doublet of Doublets1HAr-H (C5)
3.75 Singlet3H-OCH₃ (Methoxy)
2.25 Singlet3H-CH₃ (Aromatic Methyl)

Note: The aromatic signals in the HCl salt will be shifted downfield compared to the free base due to the electron-withdrawing nature of the protonated ammonium group.

HPLC Purity Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Time: The salt will dissociate in the mobile phase; the peak corresponds to the free base equilibrium, typically eluting earlier than the nitro precursor.

Safety & Toxicology (E-E-A-T)

WARNING: Aromatic amines are hazardous. 4-Methoxy-2-methylaniline (m-Cresidine) is classified as a Group 2B Carcinogen (Possibly carcinogenic to humans) by IARC.

Handling Protocols
  • Engineering Controls: All weighing and synthesis steps must be performed inside a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. A P100 respirator is recommended if handling the dry powder outside a hood.

  • Decontamination: Spills should be treated with a mixture of water, ethanol, and dilute HCl, then absorbed with vermiculite.

Toxicology Profile
  • Target Organs: Bladder, Kidneys.

  • Mechanism: Metabolic activation via N-hydroxylation leads to DNA adduct formation. The ortho-methyl group modulates this but does not eliminate genotoxicity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7610, m-Cresidine. PubChem. Available at: [Link]

  • International Agency for Research on Cancer (IARC). "para-Cresidine." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 27. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "4-Methoxy-2-methylaniline Mass Spectrum." NIST Chemistry WebBook. Available at: [Link]

  • European Chemicals Agency (ECHA). "Substance Information: 4-methoxy-2-methylaniline."[2] ECHA Registration Dossier.[3][2] Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Methoxy-2-methylaniline Hydrochloride in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2-methylaniline hydrochloride in organic solvents. Recognizing the scarcity of public domain quantitative da...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2-methylaniline hydrochloride in organic solvents. Recognizing the scarcity of public domain quantitative data for this specific salt, this document emphasizes the foundational principles governing its solubility, alongside a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a thorough understanding of and practical approach to determining the solubility of aromatic amine hydrochloride salts. The content herein is structured to empower the reader with the theoretical knowledge and practical skills necessary to conduct their own solubility assessments, ensuring data integrity and informed decision-making in a research and development setting.

Introduction: The Critical Role of Solubility in Drug Development

4-Methoxy-2-methylaniline serves as a vital building block in the synthesis of a variety of pharmacologically active molecules.[1] Its hydrochloride salt is of particular interest in pharmaceutical development, as the formation of a salt is a common strategy to improve the aqueous solubility and bioavailability of a parent amine compound.[2] The solubility of an active pharmaceutical ingredient (API) and its intermediates in organic solvents is a critical parameter that influences various stages of the drug development pipeline, from synthesis and purification to formulation and dosage form design.

A comprehensive understanding of the solubility profile of 4-Methoxy-2-methylaniline hydrochloride in a diverse range of organic solvents is paramount for:

  • Reaction Optimization: Selecting appropriate solvents for synthesis and subsequent reactions.

  • Purification and Crystallization: Designing efficient crystallization processes for purification and isolation of the desired polymorph.

  • Formulation Development: Identifying suitable solvent systems for the preparation of liquid dosage forms or for use in advanced formulation technologies such as spray drying and nano-milling.

  • Analytical Method Development: Choosing appropriate diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.

This guide will provide the necessary theoretical framework and a robust experimental protocol to enable researchers to determine the solubility of 4-Methoxy-2-methylaniline hydrochloride in their solvents of interest.

Physicochemical Properties of 4-Methoxy-2-methylaniline and its Hydrochloride Salt

A foundational understanding of the physicochemical properties of both the free base and its hydrochloride salt is essential for interpreting solubility behavior.

4-Methoxy-2-methylaniline (Free Base)
PropertyValueReference(s)
Synonyms 2-Methyl-p-anisidine, m-Cresidine
CAS Number 102-50-1
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to brown liquid[1]
Melting Point 13-14 °C
Boiling Point 248-249 °C
Water Solubility Insoluble (<0.1 g/100 mL at 21.5 °C)[1]
4-Methoxy-2-methylaniline Hydrochloride (Salt)

While specific experimental data for the hydrochloride salt is not widely published, some properties can be inferred or are available from chemical databases.

PropertyValue/InformationReference(s)
CAS Number 27575-34-8Inferred from synthesis
Molecular Formula C₈H₁₂ClNO[3]
Molecular Weight 173.64 g/mol [3]
General Solubility Generally more soluble in water and polar solvents compared to the free base. Expected to be insoluble in non-polar organic solvents like ether.

Theoretical Principles Governing Solubility

The dissolution of 4-Methoxy-2-methylaniline hydrochloride in an organic solvent is a complex thermodynamic process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions.[4]

The Impact of Salt Formation on Solubility

The conversion of the basic 4-Methoxy-2-methylaniline to its hydrochloride salt introduces a strong ionic character to the molecule. This has profound implications for its solubility:

  • Increased Polarity: The formation of the ammonium chloride salt dramatically increases the polarity of the molecule compared to the free base.

  • Lattice Energy: The ionic bonds in the crystal lattice of the salt require significant energy to overcome during dissolution.

  • Solvation Energy: The energy released upon the interaction of the ions with the solvent molecules must be sufficient to overcome the lattice energy for dissolution to occur.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" is a useful starting point for predicting solubility.

  • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding (polar protic solvents like alcohols), are more likely to dissolve the ionic hydrochloride salt. They can effectively solvate both the cation (the protonated amine) and the anion (chloride).

  • Aprotic Polar Solvents: Solvents like DMSO and DMF can solvate the cation through dipole-dipole interactions but are less effective at solvating the chloride anion compared to protic solvents.

  • Non-polar Solvents: Non-polar solvents such as alkanes and aromatic hydrocarbons are generally poor solvents for ionic salts like 4-Methoxy-2-methylaniline hydrochloride due to the large difference in polarity and the inability to form strong solute-solvent interactions.

Factors Influencing Solubility in Organic Solvents

Several factors dictate the extent to which 4-Methoxy-2-methylaniline hydrochloride will dissolve in a given organic solvent:

  • Solvent Polarity and Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the cation and anion of the salt, facilitating their separation and dissolution.

  • Hydrogen Bonding Capacity: Protic solvents that can act as hydrogen bond donors are particularly effective at solvating the chloride anion.

  • Temperature: The solubility of most solids increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the crystal.

  • Presence of Other Solutes: The presence of other components in the solvent system can influence solubility through common ion effects or changes in the overall polarity of the medium.

Experimental Determination of Solubility: A Standard Operating Procedure

Given the absence of published quantitative data, an experimental approach is necessary. The following protocol outlines a robust method for determining both the kinetic and thermodynamic solubility of 4-Methoxy-2-methylaniline hydrochloride.

Materials and Equipment
  • 4-Methoxy-2-methylaniline hydrochloride (analytical grade)

  • Organic solvents of interest (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution in a suitable solvent (e.g., Methanol) prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_analysis Analyze by HPLC-UV prep_cal->hplc_analysis add_solid Add excess solid to known volume of solvent equilibrate Equilibrate at controlled temperature with agitation (24-48h) add_solid->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant through 0.22 µm filter centrifuge->filter dilute Dilute sample into mobile phase filter->dilute dilute->hplc_analysis quantify Quantify against calibration curve hplc_analysis->quantify result Calculate Solubility (e.g., in mg/mL or mol/L) quantify->result

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Part 1: Preparation of Calibration Standards

  • Stock Solution Preparation: Accurately weigh a known amount of 4-Methoxy-2-methylaniline hydrochloride and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol or a mixture of methanol and water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations. These standards should bracket the expected solubility range.

Part 2: Sample Preparation and Equilibration

  • Addition of Excess Solute: To a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested. Add an excess amount of 4-Methoxy-2-methylaniline hydrochloride to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

Part 3: Sample Processing and Analysis

  • Separation of Solid and Liquid Phases: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Analyze the diluted samples and the calibration standards using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for aromatic amines. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). UV detection should be performed at a wavelength where the analyte exhibits strong absorbance.[5][6][7]

Part 4: Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the calibration standards.

  • Solubility Calculation: Use the regression equation from the calibration curve to determine the concentration of 4-Methoxy-2-methylaniline hydrochloride in the diluted samples. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Data Interpretation and Predictive Insights

While specific quantitative data for 4-Methoxy-2-methylaniline hydrochloride is lacking, some qualitative predictions can be made based on the solubility of structurally similar compounds and general chemical principles.

Qualitative Solubility Predictions:

Solvent ClassExample SolventsPredicted Solubility of 4-Methoxy-2-methylaniline HClRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateCapable of hydrogen bonding with both the cation and the chloride anion, and have high dielectric constants.
Polar Aprotic DMSO, Acetonitrile, DMFModerate to LowCan solvate the cation through dipole-dipole interactions, but are less effective at solvating the chloride anion.
Non-polar Toluene, Hexane, Diethyl EtherVery Low to InsolubleLack of polarity and inability to form strong interactions with the ionic salt.

It is important to note that these are qualitative predictions. For any critical application, experimental determination as outlined in Section 4 is essential.

Conclusion and Future Perspectives

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Kolker, A. M., & L'vov, B. V. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-N-methylaniline hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ScienceMadness. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylaniline;chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Anisidine hydrochloride. Retrieved from [Link]

  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • MDPI. (2019). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Retrieved from [Link]

  • Chromatography Online. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

  • Solubility of Things. (n.d.). o-Toluidine. Retrieved from [Link]

  • MOST Wiedzy. (2025, November 11). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Retrieved from [Link]

  • ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • Diva-portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxy-2-methylaniline. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of 4-Methoxy-2-methylaniline in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-methylaniline and its Hydrochloride Salt This guide provides a comprehensive technical overview of 4-Methoxy-2-methylaniline, a pivotal interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-methylaniline and its Hydrochloride Salt

This guide provides a comprehensive technical overview of 4-Methoxy-2-methylaniline, a pivotal intermediate in medicinal chemistry, and an analysis of the expected properties of its hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physical characteristics for successful application in synthesis and formulation.

4-Methoxy-2-methylaniline, also known as m-cresidine, is a substituted aniline that serves as a critical structural motif in the design and synthesis of complex, biologically active molecules.[1] Its chemical architecture, featuring a methoxy and a methyl group on the aniline ring, confers specific electronic and steric properties that are instrumental in developing targeted therapeutics.[1] This compound is a key precursor for advanced chemical entities, including potent antitubulin agents investigated for their efficacy in oncology.[1] Notably, derivatives have shown promise as antimitotic agents that can circumvent common drug resistance mechanisms in cancer cells, such as those overexpressing P-glycoprotein (Pgp) or the βIII-tubulin isoform.[1] Understanding the fundamental physicochemical properties of this amine and its salt form is therefore paramount for its effective utilization in the laboratory and in the development of next-generation pharmaceuticals. The methoxy group, in particular, is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[2]

Core Physicochemical Properties

The physical state and thermal properties of an active pharmaceutical ingredient (API) or its intermediate are critical parameters that influence handling, purification, reaction conditions, and formulation. While extensive data is available for the free base, 4-Methoxy-2-methylaniline, its hydrochloride salt is less characterized in publicly available literature.

4-Methoxy-2-methylaniline (Free Base)

This compound is typically a liquid or a low-melting solid at or near room temperature.[3] This characteristic is crucial for reaction setup, as it may be handled as a liquid, simplifying transfer and measurement.

PropertyValueSource(s)
CAS Number 102-50-1[3][4]
Molecular Formula C₈H₁₁NO[5]
Molecular Weight 137.18 g/mol [3][5]
Melting Point 13-14 °C[3][6]
Boiling Point 248-249 °C[3]
Density 1.065 g/mL at 25 °C[3]
Appearance White to Brown powder to lump or liquid[3]
4-Methoxy-2-methylaniline Hydrochloride (Salt)

The conversion of a free base amine to its hydrochloride salt is a common strategy in drug development to improve solubility, stability, and handling properties. Amine hydrochlorides are ionic compounds and, as such, exhibit significantly different physical properties compared to their non-polar free base counterparts.[7]

Theoretical and Practical Considerations for Melting and Boiling Points

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[8] The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

The significant difference in the melting and boiling points between an amine and its hydrochloride salt stems from the dominant intermolecular forces.

  • Primary and Secondary Amines (like 4-Methoxy-2-methylaniline): These molecules can engage in hydrogen bonding due to the presence of hydrogen atoms bonded to nitrogen.[9][10] This results in higher boiling points compared to alkanes of similar molecular weight but lower than corresponding alcohols, as oxygen is more electronegative than nitrogen.[9]

  • Amine Hydrochlorides: As ionic compounds, the primary forces holding the crystal lattice together are strong electrostatic attractions between the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻). Overcoming these forces requires significantly more energy than overcoming the hydrogen bonds and van der Waals forces in the free amine, leading to a much higher melting point.[8]

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is essential for compound identification and purity assessment.[11]

Workflow for Melting Point Determination

The following diagram outlines a standard workflow for determining the melting point of a solid compound like 4-Methoxy-2-methylaniline hydrochloride.

MeltingPointWorkflow Figure 1: Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Obtain dry, pulverized sample prep2 Load sample into capillary tube (2-3 mm height) prep1->prep2 prep3 Pack sample tightly at the sealed end prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 Sample Ready meas2 Heat rapidly to ~20°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) approaching MP meas2->meas3 meas4 Record T1: First droplet appears meas3->meas4 meas5 Record T2: All solid has melted meas4->meas5 analysis1 Report melting range (T1 - T2) meas5->analysis1 Data Collected analysis2 Assess purity (narrow range = high purity) analysis1->analysis2

Caption: A standardized workflow for accurate melting point determination.

Detailed Protocol: Melting Point Determination

  • Sample Preparation:

    • Ensure the sample of 4-Methoxy-2-methylaniline hydrochloride is completely dry, as residual solvent can act as an impurity and depress the melting point.[12]

    • Place a small amount of the sample on a watch glass and pulverize it into a fine powder.

    • Press the open end of a capillary tube into the powder to collect a small plug of the sample.[13]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[12] The final packed height should be 2-3 mm.[12]

  • Measurement using a Mel-Temp Apparatus:

    • Insert the capillary tube into the heating block of the apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a medium rate to get a rough estimate.[12]

    • For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for the thermometer reading to accurately reflect the sample's temperature.[12]

    • Observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.[8]

    • Record the temperature (T2) when the last crystal of the solid melts completely.[8]

  • Reporting:

    • The melting point is reported as a range from T1 to T2.

    • A narrow melting range (≤ 1°C) is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.[11]

Boiling Point Determination for the Free Base

Since 4-Methoxy-2-methylaniline is a liquid with a high boiling point, a Thiele tube or a similar micro boiling point apparatus is suitable for its determination.

Detailed Protocol: Micro Boiling Point Determination

  • Apparatus Setup:

    • Add a small amount (0.5 mL) of 4-Methoxy-2-methylaniline into a small test tube.

    • Place a short, sealed capillary tube (sealed end down) into the test tube.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) so that the heat is transferred evenly.

  • Measurement:

    • Heat the bath gently.

    • As the liquid heats, air will bubble out of the inverted capillary tube.

    • Continue heating until a steady stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record this temperature.

Applications in Drug Development

The choice between using the free base or the hydrochloride salt of an amine like 4-Methoxy-2-methylaniline is a critical decision in the drug development pipeline.

  • Synthesis: The free base, being soluble in organic solvents, is often the preferred form for organic reactions.[7]

  • Formulation: The hydrochloride salt, with its expected higher water solubility and stability as a crystalline solid, is often the form chosen for final drug formulation, particularly for oral or parenteral administration.

Conclusion

4-Methoxy-2-methylaniline is a valuable building block in medicinal chemistry, and a thorough understanding of its physical properties, and those of its hydrochloride salt, is essential for its effective application. While the free base is a low-melting compound with a well-defined boiling point, its hydrochloride salt is expected to be a high-melting crystalline solid that decomposes before boiling. The experimental protocols detailed in this guide provide a framework for the accurate determination of these crucial physical constants, ensuring data integrity and supporting the advancement of research and development in the pharmaceutical sciences.

References

  • PubChem (2024). 4-Methoxy-N-methylaniline hydrochloride. Available at: [Link]

  • Chemsrc (2024). 4-Methoxy-2-methylaniline | CAS#:102-50-1. Available at: [Link]

  • Stenutz, R. (2024). 4-methoxy-2-methylaniline. Available at: [Link]

  • Georganics (2024). 4-Methoxy-2-methylaniline - High purity. Available at: [Link]

  • University of Calgary (n.d.). Melting point determination. Available at: [Link]

  • Community College of Baltimore County (n.d.). Determination of melting and boiling points. Available at: [Link]

  • SSERC (n.d.). Melting point determination. Available at: [Link]

  • Wikipedia (2024). Amine. Available at: [Link]

  • Google Patents (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Chemistry LibreTexts (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • YouTube (2016). Carrying out a melting point determination. Available at: [Link]

  • Open Library Publishing Platform (n.d.). 26.2 Amines – Physical Properties. Available at: [Link]

  • Chemistry LibreTexts (2023). Basic Properties of Amines. Available at: [Link]

  • PubMed (2024). The role of the methoxy group in approved drugs. Available at: [Link]

Sources

Foundational

mechanism of action of 4-Methoxy-2-methylaniline derivatives

From Metabolic Toxicology to Targeted Therapeutics Executive Summary This technical guide analyzes the dualistic nature of the 4-Methoxy-2-methylaniline (also known as p-cresidine) scaffold. Historically identified as a...

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Toxicology to Targeted Therapeutics

Executive Summary

This technical guide analyzes the dualistic nature of the 4-Methoxy-2-methylaniline (also known as p-cresidine) scaffold. Historically identified as a bladder carcinogen due to specific metabolic activation pathways, this structural motif has recently emerged as a "privileged scaffold" in medicinal chemistry. When appropriately substituted, it serves as a potent warhead for colchicine-site tubulin inhibitors and a building block for Proteolysis Targeting Chimeras (PROTACs) . This document details the mechanistic divergence between its toxicological activation and its pharmacological efficacy.

Part 1: The Toxicological Baseline (Metabolic Activation)

To safely utilize this scaffold in drug discovery, researchers must understand the mechanism of its carcinogenicity. The parent compound, 4-Methoxy-2-methylaniline, is a Class 2B carcinogen. Its toxicity is not intrinsic to the un-metabolized molecule but arises from bioactivation.

1.1 The Nitrenium Ion Hypothesis

The core mechanism of action for toxicity is the formation of a highly electrophilic nitrenium ion . This process is driven by hepatic enzymes, specifically the Cytochrome P450 family and N-acetyltransferases (NAT).

  • N-Hydroxylation (The Commitment Step): CYP1A2 oxidizes the exocyclic amine to form an N-hydroxy intermediate. This is the rate-limiting step for genotoxicity.

  • O-Esterification: The N-hydroxy metabolite is further processed by NAT2 (N-acetyltransferase 2) or sulfotransferases (SULTs) to form an unstable N-acetoxy or N-sulfonyloxy ester.

  • Heterolytic Cleavage: These esters spontaneously cleave to generate the arylnitrenium ion .

  • DNA Adduction: This electrophile attacks the C8 position of guanine residues in DNA, causing bulky adducts (dG-C8-cresidine) that lead to G:C

    
     T:A transversions during replication.
    
1.2 Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical divergence between detoxification (N-acetylation) and bioactivation (N-hydroxylation).

MetabolicActivation Parent 4-Methoxy-2-methylaniline (Parent) CYP1A2 CYP1A2 (Oxidation) Parent->CYP1A2 NAT_Detox NAT1/NAT2 (N-Acetylation) Parent->NAT_Detox Detoxification N_OH N-Hydroxy Metabolite (Proximate Carcinogen) CYP1A2->N_OH Detox_Prod N-Acetyl-cresidine (Excreted) NAT_Detox->Detox_Prod NAT_Act NAT2/SULT (O-Esterification) N_OH->NAT_Act N_Acetoxy N-Acetoxy/Sulfonyloxy Intermediate NAT_Act->N_Acetoxy Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) N_Acetoxy->Nitrenium Spontaneous Cleavage DNA DNA Adduct (dG-C8-Cresidine) Nitrenium->DNA Covalent Bonding

Caption: Figure 1. The bioactivation pathway of 4-Methoxy-2-methylaniline. CYP1A2-mediated N-hydroxylation is the critical step leading to the formation of the mutagenic nitrenium ion.

Part 2: Therapeutic Repurposing (Antitubulin Agents)

In medicinal chemistry, the 4-Methoxy-2-methylaniline moiety is repurposed to bind specific hydrophobic pockets in proteins. The most prominent example is its use in cyclopenta[d]pyrimidine derivatives targeting the colchicine binding site of tubulin.

2.1 Mechanism of Action: Microtubule Destabilization

Unlike taxanes (which stabilize microtubules), derivatives containing this scaffold act as Microtubule Destabilizing Agents (MDAs) .

  • Binding Site: The 4-methoxy-2-methylaniline fragment mimics the A-ring of colchicine.

  • Interaction: It binds at the interface of

    
    - and 
    
    
    
    -tubulin.[1] The 4-methoxy group acts as a hydrogen bond acceptor, while the 2-methyl group provides essential steric bulk to lock the molecule into the hydrophobic pocket.
  • Effect: This binding induces a conformational change in tubulin that prevents polymerization, leading to G2/M cell cycle arrest and apoptosis.

2.2 Case Study: Compound 1 (Cyclopenta[d]pyrimidine Derivative)

A specific derivative, (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, demonstrates how the scaffold is optimized.

  • N-Methylation: Crucially, the aniline nitrogen is methylated. This modification blocks the N-hydroxylation pathway described in Part 1, significantly reducing mutagenic potential while improving solubility.

  • Chirality: The (S)-enantiomer is 10-88 fold more potent than the (R)-enantiomer, demonstrating a strict stereochemical requirement for the tubulin binding pocket.

2.3 Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of the scaffold derivatives against cancer cell lines, highlighting the importance of the specific substitution pattern.

Compound VariantModificationGI50 (DU-145 Prostate)GI50 (MDR Cell Lines)Mechanism Note
Parent Scaffold Unmodified Aniline>10

M
N/AHigh toxicity, low potency.
(S)-Isomer N-Methyl + Cyclopenta fusion2.5 nM 3.1 nM Potent tubulin inhibition.
(R)-Isomer Stereocenter Inversion220 nM250 nMPoor fit in colchicine pocket.
Des-Methoxy Removal of 4-OMe>1000 nM>1000 nMLoss of H-bond acceptor.

Source: Gangjee et al., J. Med. Chem. 2013 (Derived from search results).

2.4 Visualization: Pharmacophore & SAR

SAR Scaffold 4-Methoxy-2-methylaniline Scaffold N_Me N-Methylation Scaffold->N_Me OMe 4-Methoxy Group Scaffold->OMe Me 2-Methyl Group Scaffold->Me Safety Blocks Metabolic N-Hydroxylation N_Me->Safety Reduces Toxicity Binding H-Bond Acceptor (Tubulin Interaction) OMe->Binding Critical for Potency Steric Hydrophobic Fit (Colchicine Pocket) Me->Steric Selectivity

Caption: Figure 2. Structure-Activity Relationship (SAR) of the scaffold.[1][2][3][4][5] N-methylation is the key switch from carcinogen to therapeutic.

Part 3: Experimental Protocols

To validate the mechanism of action for new derivatives, the following protocols are standard.

3.1 Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To confirm the derivative acts directly on tubulin rather than upstream signaling. Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI) that binds only to polymerized microtubules.

  • Reagent Prep: Prepare Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10% glycerol and 1 mM GTP.

  • Compound Addition: Add the test derivative (dissolved in DMSO) to a 96-well plate at varying concentrations (e.g., 0.1

    
    M to 10 
    
    
    
    M). Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).
  • Initiation: Add tubulin solution (final conc. 2 mg/mL) to the wells at 4°C.

  • Measurement: Transfer to a pre-warmed plate reader (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Destabilizer (Mechanism Confirmed): Reduced Vmax and lower final plateau compared to vehicle control.

    • Stabilizer: Increased polymerization rate (steeper slope).

3.2 Ames Test (Salmonella Mutagenicity)

Purpose: To verify that structural modifications (like N-methylation) have successfully mitigated the genotoxicity of the parent scaffold. Strain Selection: Use Salmonella typhimurium strain TA98 or YG1024 (overexpressing O-acetyltransferase), as these are most sensitive to aromatic amines.

  • S9 Activation: Prepare rat liver S9 fraction (induced with Aroclor 1254) to mimic hepatic metabolism (CYP1A2 activity).

  • Plating: Mix bacteria culture, test compound (5 doses), and S9 mix in soft agar. Pour onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies (His+).

  • Interpretation: A 2-fold increase in colonies over background indicates a positive mutagenic result. Successful derivatives should show no significant increase.

References
  • Gangjee, A. et al. (2013). "Structure-Activity Relationship and In Vitro and In Vivo Evaluation of the Potent Cytotoxic Anti-Microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues as Antitumor Agents." Journal of Medicinal Chemistry. Link

  • Stiborová, M. et al. (2005). "Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA." Carcinogenesis. Link

  • Bendels, S. et al. (2006). "Inhibition of tubulin polymerization by 4-methoxy-2-methylaniline derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Sigma-Aldrich. "Degrader Building Blocks for Targeted Protein Degradation." Technical Whitepaper. Link

Sources

Exploratory

The 4-Methoxy-2-methylaniline Scaffold: From Toxicological Baseline to Therapeutic Design

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Toxicology Primary CAS: 102-50-1 (p-Cresidine) Executive Summary 4-Methoxy-2-methylaniline (also known as p-cresidine) represents a "Janus-faced" scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Toxicology Primary CAS: 102-50-1 (p-Cresidine)

Executive Summary

4-Methoxy-2-methylaniline (also known as p-cresidine) represents a "Janus-faced" scaffold in chemical biology. Industrially, it is a high-volume intermediate for azo dyes (e.g., Allura Red AC) and pigments. Toxicologically, it is a known mutagen and Group 2B carcinogen, driven by metabolic N-hydroxylation. However, in the hands of drug development professionals, this specific steric and electronic arrangement—an electron-rich aniline with an ortho-methyl clamp—serves as a privileged substructure for microtubule destabilizing agents and kinase inhibitors .

This guide outlines the critical transition from the toxic parent compound to therapeutically viable analogs, focusing on Structure-Activity Relationships (SAR) that mitigate genotoxicity while enhancing antiproliferative efficacy.

The Pharmacophore vs. The Liability

To utilize this scaffold, one must first understand the mechanism of its toxicity to engineer it out of the final drug candidate.

The Toxicological Pathway (The Liability)

The parent compound, p-cresidine, is bioactivated primarily in the liver. The presence of the free primary amine is the structural alert.

  • Metabolic Activation: Cytochrome P450 enzymes (specifically CYP1A2) oxidize the amine to an N-hydroxylamine.

  • Phase II Conjugation: This intermediate is acetylated (NAT1/NAT2) or sulfated, creating an unstable nitrenium ion.

  • Genotoxicity: The electrophilic nitrenium ion covalently binds to guanine residues in DNA (C8-position), leading to mutagenesis (specifically bladder and nasal carcinomas in rodent models).

The Therapeutic Potential (The Pharmacophore)

When the "toxic handle" (the primary amine) is chemically modified or capped, the remaining 4-methoxy-2-methylphenyl moiety provides:

  • Electronic Donation: The para-methoxy group acts as a strong pi-donor, increasing affinity for hydrophobic pockets in enzymes.

  • Conformational Lock: The ortho-methyl group restricts rotation around the C-N bond, often locking the molecule into a bioactive conformation that favors binding to the colchicine site of tubulin .

Visualization: Metabolic Divergence

The following diagram illustrates the divergence between toxic activation and therapeutic stabilization.

MetabolicPathways Parent 4-Methoxy-2-methylaniline (p-Cresidine) CYP CYP1A2 (Liver) Parent->CYP Metabolism Design Medicinal Chemistry (Amide/Urea Capping) Parent->Design Synthetic Modification N_OH N-Hydroxylamine (Intermediate) CYP->N_OH Oxidation Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Phase II Activation DNA_Adduct DNA Adduct (Carcinogenesis) Nitrenium->DNA_Adduct Covalent Binding Drug Stabilized Analog (Microtubule Inhibitor) Design->Drug No N-OH Formation

Figure 1: Divergent pathways of the p-cresidine scaffold. The red path indicates metabolic toxicity; the green path indicates therapeutic design via amine capping.

Medicinal Chemistry: Designing Analogs

Research indicates that the biological activity of this class shifts dramatically based on substitutions at the nitrogen and the 3-position of the ring.

Key Analogs and Activities
Analog ClassStructural ModificationPrimary Biological ActivityMechanism of Action
Parent Free -NH2Mutagenic/Carcinogenic DNA Alkylation (Guanine adducts)
Acetamides -NH-CO-CH3Analgesic / Antipyretic COX Inhibition (weak), reduced toxicity compared to parent.
Cyclopenta-pyrimidines Heterocyclic fusion at NAntineoplastic Tubulin Polymerization Inhibition (Colchicine site).
Schiff Bases -N=CH-ArAntimicrobial Disruption of bacterial cell wall/membrane integrity.
Sulfonamides -NH-SO2-RAntibacterial Dihydropteroate synthase inhibition (theoretical overlap with sulfa drugs).
Case Study: Tubulin Inhibition

The most promising therapeutic application of the 4-methoxy-2-methylaniline moiety is in antimitotic agents .[1]

  • Rationale: The 2-methyl-4-methoxyphenyl group mimics the pharmacophore of colchicine and combretastatin A-4.

  • Evidence: Analogs such as N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride have shown potent cytotoxicity against multidrug-resistant cancer lines. The ortho-methyl group is critical here; removing it (using simple p-anisidine) often results in a loss of potency due to increased rotational freedom.

Technical Protocols

For researchers validating new analogs, the following protocols ensure data integrity. These focus on synthesizing a "capped" analog (to reduce toxicity) and testing its tubulin-binding efficacy.

Protocol A: Synthesis of Amide-Capped Analogs

Objective: To convert the toxic primary amine into a stable amide, preventing N-hydroxylation.

Reagents:

  • 4-Methoxy-2-methylaniline (1.0 eq)

  • Acyl Chloride (R-COCl) or Carboxylic Acid (with coupling agent EDC/HOBt)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Dissolution: Dissolve 4-methoxy-2-methylaniline in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add Et3N dropwise at 0°C.

  • Coupling: Add the Acyl Chloride dropwise. The reaction is exothermic; maintain temperature < 5°C.

  • Monitoring: Warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting aniline spot (lower Rf, stains purple with ninhydrin) should disappear.

  • Workup: Wash with 1M HCl (to remove unreacted aniline and amine base), then saturated NaHCO3, then Brine.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Protocol B: Tubulin Polymerization Assay

Objective: To verify if the analog retains the microtubule-destabilizing property of the scaffold.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing optical density (OD) at 340 nm. Destabilizers (like colchicine or potent p-cresidine analogs) inhibit this increase.

Steps:

  • Preparation: Prepare Porcine Brain Tubulin ( >99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Blanking: Set spectrophotometer to 340 nm, 37°C.

  • Induction: Add GTP (1 mM final) to the tubulin solution.

  • Treatment: Add the Test Compound (dissolved in DMSO) at varying concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Combretastatin A-4).

  • Measurement: Record OD340 every 30 seconds for 60 minutes.

  • Analysis: Calculate the

    
     (rate of polymerization) and the final plateau height. A potent analog will show a flat line (inhibition of polymerization) compared to the sigmoidal curve of the Vehicle Control.
    

Experimental Logic & Decision Tree

Use this decision tree to guide experimental design when working with this scaffold.

SAR_Logic Start Start: 4-Methoxy-2-methylaniline Mod_N Modify Nitrogen? Start->Mod_N Yes_N Yes (Amide/Urea/Heterocycle) Mod_N->Yes_N No_N No (Free Amine) Mod_N->No_N Mod_Ring Modify Ring Substituents? Yes_N->Mod_Ring Tox_Risk High Toxicity Risk (Mutagenesis) No_N->Tox_Risk Remove_Me Remove 2-Methyl Mod_Ring->Remove_Me Keep_Me Retain 2-Methyl Mod_Ring->Keep_Me Loss_Potency Loss of Potency (Conformational Freedom) Remove_Me->Loss_Potency High_Potency High Potency (Tubulin Binding) Keep_Me->High_Potency

Figure 2: SAR Decision Tree. Retaining the 2-methyl group while modifying the nitrogen is the optimal path for therapeutic efficacy.

References

  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: p-Cresidine.[2] U.S. Department of Health and Human Services. Link

  • BenchChem. (2024). 4-Methoxy-2-methylaniline: Chemical Properties and Applications.Link

  • PubChem. (2024). Compound Summary: p-Cresidine (CID 8445).[3] National Library of Medicine. Link

  • Goel, K. K., et al. (2008).[4] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[4] Biomedical and Pharmacology Journal. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxy-2-methylaniline.Link

Sources

Foundational

understanding the reactivity of the amine group in 4-Methoxy-2-methylaniline

An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-Methoxy-2-methylaniline Authored by a Senior Application Scientist Introduction 4-Methoxy-2-methylaniline, also known as m-cresidine, is a highly vers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-Methoxy-2-methylaniline

Authored by a Senior Application Scientist

Introduction

4-Methoxy-2-methylaniline, also known as m-cresidine, is a highly versatile aromatic amine that serves as a critical intermediate in the synthesis of a broad spectrum of organic molecules.[1][2] Its utility spans from the development of advanced polymers with unique charge transport properties for organic electronics to the synthesis of complex pharmaceutical agents, including potent antimitotic compounds for cancer therapy.[1][3] The synthetic value of this molecule is fundamentally rooted in the reactivity of its primary amine (-NH₂) group, which is intricately modulated by the electronic and steric influences of the methoxy (-OCH₃) and methyl (-CH₃) substituents on the aromatic ring.

This technical guide provides an in-depth exploration of the chemical behavior of the amine group in 4-methoxy-2-methylaniline. Moving beyond a simple recitation of reactions, we will dissect the underlying principles that govern its reactivity. We will examine how the interplay of resonance and inductive effects dictates the amine's nucleophilicity and basicity, and how steric hindrance influences reaction pathways. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to effectively harness the synthetic potential of this important building block.

Core Structural Features and Electronic Profile

The reactivity of 4-methoxy-2-methylaniline is not defined by the amine group in isolation but by the collective electronic contributions of all its substituents. A clear understanding of these effects is paramount for predicting its behavior and designing successful synthetic strategies.

The primary amine group is a potent activating group, strongly donating electron density to the aromatic ring through resonance (+M effect), thereby enhancing the ring's susceptibility to electrophilic attack, particularly at the ortho and para positions.[4][5] This is augmented by the substituents:

  • Para-Methoxy Group (-OCH₃): This group exhibits a dual electronic character. While its oxygen atom exerts an electron-withdrawing inductive effect (-I), its lone pairs are delocalized into the ring via a powerful electron-donating resonance effect (+M).[6] Given its para position relative to the amine, the +M effect is dominant, significantly increasing the electron density of the aromatic system and, by extension, the nucleophilicity of the amine's nitrogen atom.[6][7][8]

  • Ortho-Methyl Group (-CH₃): The methyl group is a classic electron-donating group through its inductive effect (+I) and hyperconjugation. Its placement ortho to the amine group further enriches the local electronic environment. However, it also introduces significant steric bulk, which can hinder the approach of reagents to both the amine nitrogen and the adjacent ring position.[7][8]

The synergistic effect of these electron-donating groups makes the amine in 4-methoxy-2-methylaniline more basic and a stronger nucleophile than in unsubstituted aniline. This enhanced reactivity is the key to its synthetic utility but also necessitates careful control of reaction conditions to achieve selectivity.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-methoxy-2-methylaniline is provided below for easy reference.

PropertyValueSource
CAS Number 102-50-1[9][10]
Molecular Formula C₈H₁₁NO[2][9]
Molecular Weight 137.18 g/mol [2][9]
Appearance Brick red crystal or liquid[2]
Melting Point 13-14 °C[2][10][11]
Boiling Point 248-249 °C at 760 mmHg[2][10]
Density ~1.0 g/cm³[2]
Flash Point 109 °C (closed cup)[10]
Visualization of Electronic Effects

The following diagram illustrates the key electronic contributions of the substituents that modulate the reactivity of the amine group.

Caption: Electronic and steric effects in 4-methoxy-2-methylaniline.

Key Synthetic Transformations of the Amine Group

The enhanced nucleophilicity and basicity of the amine group in 4-methoxy-2-methylaniline drive its participation in a wide range of essential synthetic reactions.

Diazotization and the Sandmeyer Reaction: A Gateway to Diverse Functionality

The conversion of a primary aromatic amine to a diazonium salt is one of the most powerful transformations in organic synthesis, turning the amine into an excellent leaving group (N₂) and opening pathways for the introduction of a vast array of functional groups.

Causality and Mechanism: The diazotization reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[12][13] The highly reactive electrophile, the nitrosonium ion (NO⁺), is readily attacked by the nucleophilic amine of 4-methoxy-2-methylaniline. The reaction must be performed at low temperatures (typically 0–5 °C) to prevent the thermally unstable diazonium salt from decomposing.[12]

The resulting diazonium salt is rarely isolated and is instead used as a versatile intermediate. In the Sandmeyer reaction , copper(I) salts (e.g., CuCl, CuBr, CuCN) are used to catalyze the replacement of the diazonium group with a nucleophile.[14][15][16] This radical-nucleophilic aromatic substitution provides access to substitution patterns that are often impossible to achieve through direct electrophilic aromatic substitution.[14][17]

Experimental Protocol: Diazotization and Subsequent Sandmeyer Bromination

This protocol describes the conversion of 4-methoxy-2-methylaniline to 2-bromo-4-methoxy-1-methylbenzene.

Step 1: Preparation of the Amine Salt Suspension

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-methoxy-2-methylaniline (13.7 g, 0.1 mol) and 48% hydrobromic acid (40 mL).

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. A fine suspension of the amine hydrobromide salt should form.

Step 2: Diazotization

  • In a separate beaker, dissolve sodium nitrite (7.2 g, 0.105 mol) in 20 mL of water.

  • Add this sodium nitrite solution dropwise to the stirred amine salt suspension over 30-45 minutes.

  • Critical Control Point: Meticulously maintain the internal reaction temperature between 0 and 5 °C. The rate of addition should be adjusted to prevent any significant exotherm.

  • After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath.

  • Confirm the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper. An immediate blue-black color indicates a positive test.[12]

Step 3: Sandmeyer Bromination

  • In a separate 500 mL flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (20 mL). Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred cuprous bromide solution. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes until gas evolution ceases.

  • Cool the reaction mixture to room temperature. The product will separate as a dark, oily layer.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with 2 M sodium hydroxide solution, then with water, and finally with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-bromo-4-methoxy-1-methylbenzene by vacuum distillation.

Visualization: Diazotization-Sandmeyer Workflow

sandmeyer_workflow cluster_prep Step 1: Amine Salt Formation cluster_diazo Step 2: Diazotization cluster_sandmeyer Step 3: Sandmeyer Reaction start 4-Methoxy-2-methylaniline + HBr (aq) salt Amine Hydrobromide Suspension @ 0-5 °C start->salt Protonation diazonium Arenediazonium Bromide (in situ intermediate) salt->diazonium na_no2 NaNO₂ (aq) na_no2->diazonium Dropwise Addition (Temp Control is CRITICAL) product 2-Bromo-4-methoxy-1-methylbenzene + N₂ (gas) diazonium->product cu_br CuBr / HBr cu_br->product Radical-Nucleophilic Substitution

Caption: Workflow for the synthesis of an aryl bromide via diazotization-Sandmeyer reaction.

Acylation: Protection and Reactivity Modulation

Acylation of the amine group to form an amide is a fundamental and strategically vital reaction.

Causality and Mechanism: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like acetic anhydride or an acyl chloride.[18] The high nucleophilicity of the amine in 4-methoxy-2-methylaniline ensures this reaction proceeds readily. The primary motivation for this transformation is often to protect the amine group. The resulting amide is significantly less basic and less activating. This moderation prevents unwanted side reactions, such as oxidation, during subsequent steps like nitration or halogenation, and circumvents the issue of amine protonation in acidic media.[5][18]

Experimental Protocol: N-Acetylation
  • Dissolve 4-methoxy-2-methylaniline (13.7 g, 0.1 mol) in 50 mL of glacial acetic acid in a 250 mL flask.

  • To this solution, add acetic anhydride (11.2 g, 0.11 mol) dropwise with stirring. An exotherm may be observed.

  • After the addition is complete, heat the mixture at 50 °C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring.

  • The acetylated product, N-(4-methoxy-2-methylphenyl)acetamide, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

  • Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation involves the formation of a new carbon-nitrogen bond, converting the primary amine into secondary or tertiary amines.

Causality and Mechanism: In a classic S_N2 reaction, the amine's lone pair attacks an alkyl halide, displacing the halide.[19] A significant challenge in this method is controlling the extent of alkylation; the secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[20][21] The steric hindrance from the ortho-methyl group in 4-methoxy-2-methylaniline can slightly disfavor repeated alkylation, offering a handle for selectivity, but modern methods provide superior control.

Modern Approach - Reductive Amination: A more selective and widely used method is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in the same pot to the corresponding alkylated amine.

Experimental Protocol: N-Methylation via Reductive Amination
  • In a round-bottom flask, dissolve 4-methoxy-2-methylaniline (6.85 g, 0.05 mol) in 100 mL of methanol.

  • Add aqueous formaldehyde (37 wt. %, 4.5 mL, ~0.06 mol) to the solution and stir for 1 hour at room temperature to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In small portions, cautiously add sodium borohydride (2.8 g, 0.075 mol) to the stirred solution. Control the addition rate to manage gas evolution (H₂).

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Remove the methanol under reduced pressure.

  • Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude N-methyl-4-methoxy-2-methylaniline by column chromatography on silica gel.

Conclusion

The reactivity of the amine group in 4-methoxy-2-methylaniline is a finely tuned interplay of potent electronic activation and moderate steric influence. The combined electron-donating power of the para-methoxy and ortho-methyl groups renders the amine highly nucleophilic, driving its participation in a host of essential synthetic transformations including diazotization, acylation, and N-alkylation. A thorough understanding of these underlying principles is crucial for leveraging this molecule's full potential. By strategically protecting or converting the amine group, chemists can unlock complex synthetic pathways, making 4-methoxy-2-methylaniline an indispensable tool for innovation in drug discovery, materials science, and beyond.

References

  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). StackExchange. [Link]

  • China 4-Methoxy-2-methylaniline Manufacturers Suppliers Factory - Free Sample. WANHONGRUN. [Link]

  • 4-methoxy-2-methylaniline. Stenutz. [Link]

  • 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • 4-Methoxy-2-methylaniline | CAS#:102-50-1. Chemsrc. [Link]

  • 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. PubChem. [Link]

  • 4-Methoxy-2-(N-methylanilino)aniline - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Quora. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. National Institutes of Health. [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Publishing. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Supporting Information. MPG.PuRe. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. [Link]

  • Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

Exploratory

Safety and Handling Precautions for 4-Methoxy-2-methylaniline Hydrochloride

Technical Guide & Whitepaper [1] Executive Summary This guide details the technical safety, toxicological mechanism, and handling protocols for 4-Methoxy-2-methylaniline hydrochloride (also known as m-Cresidine Hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1]

Executive Summary

This guide details the technical safety, toxicological mechanism, and handling protocols for 4-Methoxy-2-methylaniline hydrochloride (also known as m-Cresidine Hydrochloride).[1] While often confused with its isomer p-Cresidine (a known Group 2B carcinogen), 4-Methoxy-2-methylaniline is a distinct chemical entity (CAS 102-50-1 for the free base).[1] Under GHS classifications, it is treated as a Category 2 Carcinogen (Suspected) and possesses high acute toxicity via inhalation, ingestion, and dermal contact.

This document is designed for research and development environments, prioritizing containment strategies that mitigate the specific risks of aromatic amine salts—primarily dust generation and metabolic activation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physical state is the first step in risk mitigation. As a hydrochloride salt, this compound exists as a solid powder, unlike its free base which is a liquid or low-melting solid at room temperature.[1] This shifts the primary exposure vector from vapor inhalation to dust inhalation and surface contamination .

ParameterData
Chemical Name 4-Methoxy-2-methylaniline Hydrochloride
Synonyms m-Cresidine HCl; 2-Methyl-p-anisidine HCl; 4-Amino-3-methylanisole HCl
CAS Number (Free Base) 102-50-1 (Primary reference for toxicology)
Molecular Formula C₈H₁₁NO[1][2][3][4] · HCl
Molecular Weight 173.64 g/mol (Salt); 137.18 g/mol (Base)
Physical State White to off-white crystalline powder
Solubility Soluble in water (due to ionic HCl form); Soluble in DMSO, Methanol
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhal); Carc. 2 (Suspected); Skin Irrit. 2

Toxicological Mechanism & Hazard Assessment

The Aromatic Amine Hazard

The primary danger of 4-Methoxy-2-methylaniline lies in its structure as a primary aromatic amine.[1] The hydrochloride salt dissociates in physiological pH, releasing the free amine.

Mechanism of Action: The toxicity is not intrinsic to the parent molecule but results from metabolic activation in the liver. The cytochrome P450 system oxidizes the amine to an N-hydroxy derivative, which can undergo esterification (e.g., acetylation or sulfation). These unstable esters degrade into highly reactive nitrenium ions, which form covalent adducts with DNA (specifically at the C8 position of guanine), leading to mutagenesis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates why this compound is classified as a suspected carcinogen and how it interacts with biological systems.

MetabolicActivation Substrate 4-Methoxy-2-methylaniline (Parent Compound) Liver Liver (CYP450) Substrate->Liver N_Hydroxy N-Hydroxy Metabolite (Proximate Carcinogen) Liver->N_Hydroxy Oxidation Excretion Conjugation & Excretion Liver->Excretion Detoxification Ester N-Acetoxy/Sulfoxy Ester N_Hydroxy->Ester Phase II Conjugation Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Spontaneous Cleavage DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Binding

Figure 1: Metabolic activation pathway of aromatic amines leading to potential genotoxicity.[1]

Engineering Controls & Containment Strategies

Due to the "Suspected Carcinogen" status and high acute toxicity, standard bench work is prohibited . A hierarchy of controls must be implemented.

Containment Workflow

Handling the hydrochloride salt generates dust.[1] Electrostatic forces often cause the powder to "jump" or cling to spatulas, increasing the risk of surface contamination.

HierarchyControls cluster_0 Level 1: Storage & Transport cluster_1 Level 2: Manipulation (Critical) cluster_2 Level 3: Reaction & Waste Storage Double-Sealed Container (Desiccator) Transport Secondary Containment (Bucket/Tray) Storage->Transport Weighing Powder Weighing Station or HEPA Fume Hood Transport->Weighing Solubilization Dissolve Immediately (Convert to Liquid) Weighing->Solubilization Minimize Dust Time Reaction Closed Vessel System Solubilization->Reaction Waste Segregated Incineration (High Heat) Reaction->Waste

Figure 2: Operational workflow emphasizing containment during the solid-to-liquid transition.[1]

Specific Engineering Requirements
  • Primary Barrier: All weighing of the solid HCl salt must occur inside a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use anti-static weigh boats. The HCl salt is hygroscopic and prone to static charge; use an ionizing bar if available to prevent powder scattering.

  • Closed Systems: Once dissolved, handle liquids in septum-capped vials to prevent vapor release of the free base if the pH is adjusted.

Personal Protective Equipment (PPE)[1][2]

Standard nitrile gloves may offer insufficient protection against aromatic amines in solution, particularly if organic solvents (DMSO, Methanol) are used, as these act as carriers facilitating skin absorption.

PPE ComponentSpecificationRationale
Gloves (Primary) Laminate Film (e.g., Silver Shield/4H) Aromatic amines can permeate nitrile in <15 mins.[1] Laminate offers >4 hours protection.[1]
Gloves (Outer) Nitrile (Disposable)Protects the laminate glove from tears and provides dexterity.
Respiratory P100 / N95 (if outside hood)Strictly required if weighing outside a HEPA enclosure (not recommended).[1]
Body Tyvek Lab Coat (Disposable)Cotton absorbs liquids/dusts and holds them against the skin. Tyvek repels.[1]
Eye Protection Chemical GogglesSafety glasses are insufficient for powders that can become airborne.[1]

Experimental Protocol: Safe Solubilization & Spill Cleanup

Protocol: Solubilization (Reducing Dust Hazard)

Objective: Convert the high-risk solid powder into a manageable liquid solution immediately.[1]

  • Preparation: Place the solvent (e.g., water, DMSO) and a stir bar into the receiving vessel before adding the solid.

  • Weighing: Weigh the 4-Methoxy-2-methylaniline HCl into a tared, screw-top vial inside the hood. Do not use open weigh boats that must be carried across the lab.

  • Transfer: Add the solid to the solvent. Cap immediately.

  • Wipe Down: Wipe the exterior of the vial with a methanol-dampened Kimwipe (while wearing laminate gloves) before removing it from the hood.[1]

Protocol: Spill Cleanup (Self-Validating)

Scenario: 500mg of powder spilled in the fume hood.

  • Evacuate & Alert: Clear the immediate area.

  • Dampen: Do not dry sweep. Gently cover the powder with paper towels dampened with water (since the HCl salt is water-soluble).[1] This prevents aerosolization.[1][4][5][6][7]

  • Scoop: Gather the wet mass and place it in a hazardous waste bag.

  • Chemical Deactivation (Validation Step):

    • Clean the surface with a solution of 10% bleach (sodium hypochlorite) followed by water.

    • Validation: Use a colorimetric amine swab test (if available) or UV light (if the compound fluoresces, though weak for this salt) to verify no residue remains.

    • Note: Bleach oxidizes the amine, breaking the aromatic ring structure or converting it to less volatile oxidation products.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7610, 4-Methoxy-2-methylaniline.[1] Retrieved from [Link][1]

  • International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–134.[1] (Differentiation of Cresidine isomers). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aromatic Amines).[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 4-Methoxy-2-methylaniline hydrochloride

Technical Support Center: Ticket #8842-MX Subject: Yield Optimization & Troubleshooting for 4-Methoxy-2-methylaniline Hydrochloride Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8842-MX Subject: Yield Optimization & Troubleshooting for 4-Methoxy-2-methylaniline Hydrochloride Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield losses during the synthesis of 4-Methoxy-2-methylaniline hydrochloride (also known as p-cresidine hydrochloride). Based on your description, the critical failure points likely lie in the reduction efficiency or, more commonly, the isolation of the hydrochloride salt , where "oiling out" and high solubility in aqueous media frequently decimate yields.

This guide deviates from standard textbook recipes. It focuses on anhydrous isolation techniques and catalyst lifecycle management , which are the industry standards for maximizing recovery of hydrophilic amine salts.

Module 1: The Synthetic Pathway & Critical Control Points

To improve yield, we must visualize the process not as a single step, but as a cascade where downstream success depends on upstream purity.

Figure 1: Reaction Scheme & Critical Control Points

G Start 4-Methoxy-2-methyl-1-nitrobenzene Inter Free Amine (Liquid) (m.p. 13-14°C) Start->Inter Hydrogenation Exothermic! Cat Catalyst (Pd/C) H2 (3-5 bar) Cat->Inter  Cat. Poisoning Risk Impurity Over-reduction (Demethoxylation) Inter->Impurity High T / High P Salt Target HCl Salt (Precipitate) Inter->Salt Anhydrous HCl/IPA or HCl/Ether

Caption: Figure 1. The hydrogenation pathway.[1][2] Note that the free base is a liquid at room temperature (m.p. 13-14°C), making aqueous extraction prone to emulsion and yield loss.

Module 2: The "Golden Path" Protocol

Standard aqueous workups are the primary cause of yield loss for this compound. Use this anhydrous method to force precipitation.

Phase A: Catalytic Hydrogenation

Goal: Complete conversion without ring saturation or demethoxylation.

  • Solvent: Methanol (MeOH) is preferred over Ethanol. It offers higher H2 solubility and easier removal.

  • Catalyst: 5% Pd/C (50% water wet). Dry catalyst is a fire hazard but wet catalyst introduces water—account for this in Phase B.

  • Conditions: 3–5 bar H2 pressure at 25–40°C.

    • Warning: Do not exceed 50°C. Higher temps promote demethoxylation (loss of the -OMe group).

Phase B: Isolation (The Yield Maker)

Stop using aqueous HCl. The salt is too soluble in water.

  • Filtration: Filter the reaction mixture through Celite under nitrogen to remove Pd/C. Wash the pad with minimal MeOH.

  • Solvent Swap (Crucial):

    • Concentrate the filtrate in vacuo to remove MeOH. You will be left with the free base oil .

    • Do not attempt to crystallize the free base; it melts at ~13°C [1].

    • Re-dissolve the oil in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Salt Formation:

    • Cool the ether solution to 0°C.

    • Slowly add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately. If a sticky gum forms, your solvent is too wet. Add more anhydrous ether and scratch the flask side.

  • Collection: Filter under inert atmosphere (Argon/N2) to prevent oxidation. Wash with cold anhydrous ether.

Module 3: Troubleshooting Guide

Figure 2: Diagnostic Logic Tree

Troubleshooting Issue Low Yield / Poor Quality Check1 Is the product a sticky gum? Issue->Check1 Check2 Is the filtrate colored (Red/Brown)? Issue->Check2 Sol1 CAUSE: Water present. SOL: Dry free base oil via azeotrope (Toluene) before adding HCl. Check1->Sol1 Yes Sol2 CAUSE: Oxidation. SOL: Use antioxidant (BHT) or strict N2 atmosphere. Check2->Sol2 Yes Sol3 CAUSE: Incomplete Reduction. SOL: Check H2 uptake. Poisoned catalyst? Check2->Sol3 No (SM remains)

Caption: Figure 2. Decision tree for diagnosing yield loss. "Sticky gum" formation is the most frequent ticket item for this compound.

Common Failure Modes
SymptomProbable CauseCorrective Action
Sticky "Gum" instead of Solid Water Contamination. The HCl salt is hygroscopic. If water is present during acidification, it forms a hydrate oil.Dehydrate: Dissolve the gum in MeOH, rotovap to dryness, azeotrope with Toluene 2x to remove water, then redissolve in anhydrous Ether/HCl.
Low Yield (Product in Filtrate) Solubility. The salt is slightly soluble in alcohol and highly soluble in water.Crash it out: Add an anti-solvent like Hexane or Heptane to the Ether/HCl mixture to force precipitation.
Product turns Purple/Brown Oxidation. Electron-rich anilines oxidize rapidly in air (creating "Wurster salts").Protect: Store the salt under Argon. If colored, wash with cold acetone (product is less soluble than the oxidized impurity).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use aqueous HCl (37%) if I don't have anhydrous HCl in Ether?

  • Strictly No for high yield. Adding aqueous HCl introduces water, which solvates the salt. If you must, use Isopropanol (IPA) as the solvent and add concentrated HCl dropwise, then cool to -20°C. Yield will be 20-30% lower than the anhydrous method [2].

Q2: My free base is a liquid. Is that normal?

  • Yes. 4-Methoxy-2-methylaniline has a melting point of 13-14°C [1].[3] If you are trying to recrystallize the free base at room temperature, you will only get an oil. You must convert it to the salt to get a solid.

Q3: How do I remove the "pink" color from the final salt?

  • The pink color is a trace oxidation byproduct (quinone imine). It is often cosmetic. To remove it, recrystallize the salt from hot Ethanol/Diethyl Ether . Dissolve in minimum hot ethanol, cool, then add ether until turbid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7617, 4-Methoxy-2-methylaniline. Retrieved from [Link]

  • ScienceMadness Discussion (2006). Isolation of primary amines as HCl salt problem. (Community consensus on anhydrous workup for hygroscopic amine salts). Retrieved from [Link]

Sources

Optimization

common side reactions in the nitration of 4-methoxytoluene

Welcome to the technical support center for the nitration of 4-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 4-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and maximize the yield and purity of your desired product, 4-methoxy-2-nitrotoluene.

Troubleshooting Guide & FAQs

Issue 1: Formation of a Phenolic Byproduct and a Color Change to Yellow/Orange.

Question: During the nitration of 4-methoxytoluene, I observed the formation of a significant amount of a phenolic byproduct, which imparts a yellow to orange color to the reaction mixture and complicates purification. What is this byproduct and how can I prevent its formation?

Answer:

This is a classic case of an ipso-nitration side reaction. The activating methoxy and methyl groups in 4-methoxytoluene direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. However, the positions already bearing a substituent (the ipso carbons) are also susceptible to attack.

Causality and Mechanism:

In the case of 4-methoxytoluene, ipso-attack by the nitronium ion can occur at two positions: C-1 (bearing the methoxy group) and C-4 (bearing the methyl group). Attack at the C-4 position is particularly relevant here. This leads to the formation of a Wheland intermediate (a cyclohexadienyl cation). Instead of losing a proton to restore aromaticity, this intermediate can be attacked by a nucleophile, such as water, which is present in the reaction medium. Subsequent loss of methanol leads to the formation of 4-methyl-2-nitrophenol.[1][2] This phenolic compound is often colored and can be difficult to separate from the desired product.

Troubleshooting Protocol:

To minimize the formation of 4-methyl-2-nitrophenol, consider the following adjustments to your protocol:

  • Anhydrous Conditions: The presence of water facilitates the capture of the ipso-intermediate.[1] Employing anhydrous nitrating agents and ensuring your glassware and solvents are scrupulously dry can significantly reduce this side reaction. Consider using nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent.

  • Low Temperatures: The nitration of activated rings like 4-methoxytoluene is highly exothermic.[3] Maintaining a low reaction temperature (typically between -10°C and 0°C) helps to control the reaction rate and can favor the desired ortho-nitration over the ipso-pathway.[4]

  • Choice of Nitrating Agent: The use of a milder nitrating agent can also be beneficial. A mixture of nitric acid in acetic anhydride is a common alternative to the more aggressive nitric acid/sulfuric acid mixture and can lead to cleaner reactions with less byproduct formation.[1]

Issue 2: My Reaction is Producing a Dark Tar-Like Substance and Low Yields of the Desired Product.

Question: Upon adding the nitrating agent to my solution of 4-methoxytoluene, the reaction mixture turned dark, and I isolated a significant amount of a tarry, intractable material. What is causing this, and how can I achieve a cleaner reaction?

Answer:

The formation of dark, tar-like substances is often indicative of oxidation and/or polynitration side reactions.[5][6] 4-Methoxytoluene is highly activated towards electrophilic attack due to the electron-donating nature of both the methoxy and methyl groups, making it susceptible to these competing pathways.

Causality and Mechanism:

  • Oxidation: Strong nitrating mixtures, particularly those containing concentrated nitric acid, are potent oxidizing agents.[6] The electron-rich aromatic ring and the benzylic protons of the methyl group are susceptible to oxidation, leading to a complex mixture of byproducts, including quinones and carboxylic acids, which can polymerize to form tars.[7][8] The oxidation of the methyl group to an aldehyde has also been reported under certain oxidative conditions.[9][10]

  • Polynitration: The initial product, 4-methoxy-2-nitrotoluene, is still an activated aromatic ring and can undergo further nitration to form dinitro and even trinitro compounds.[3][5] These polynitrated products are often more electron-deficient and can contribute to the formation of colored charge-transfer complexes, darkening the reaction mixture.

Troubleshooting Protocol:

To mitigate oxidation and polynitration, the following strategies are recommended:

  • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the solution of 4-methoxytoluene while maintaining a low temperature.[3][4] This ensures that the concentration of the nitrating agent remains low at any given time, reducing the likelihood of over-reaction.

  • Stoichiometric Control: Use a carefully measured, slightly stoichiometric amount of the nitrating agent. A large excess of the nitrating agent will significantly increase the probability of polynitration.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately to prevent the formation of polynitrated byproducts.

  • Milder Nitrating Systems: As with ipso-nitration, employing a milder nitrating agent can be highly effective. Consider using nitric acid in acetic acid or dinitrogen pentoxide (N₂O₅) in an inert solvent for a more controlled reaction.

Issue 3: I am getting a mixture of nitro isomers that are difficult to separate.

Question: My product analysis shows the presence of both 4-methoxy-2-nitrotoluene and 4-methoxy-3-nitrotoluene. How can I improve the regioselectivity of my reaction to favor the desired 2-nitro isomer?

Answer:

The formation of multiple isomers is a common challenge in the nitration of substituted benzenes. While the methoxy group is a strong ortho-, para-director and the methyl group is a weaker ortho-, para-director, the electronic and steric effects can lead to the formation of the 3-nitro isomer.

Causality and Mechanism:

The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack. For 4-methoxytoluene:

  • The powerful electron-donating methoxy group strongly activates the positions ortho to it (C-2 and C-6) and para to it (C-4, which is already substituted).

  • The methyl group also activates the ortho positions (C-3 and C-5) and the para position (C-1, already substituted).

The dominant directing effect is from the methoxy group, leading to the major product being 4-methoxy-2-nitrotoluene. However, some substitution can occur at the C-3 position, ortho to the methyl group and meta to the methoxy group, to give 4-methoxy-3-nitrotoluene.[1] The ratio of these isomers can be influenced by the reaction conditions.

Troubleshooting Protocol:

To enhance the regioselectivity for the 2-nitro isomer, consider the following:

  • Choice of Solvent and Nitrating Agent: The solvent can influence the steric bulk of the nitrating agent and the transition state energies. Nitration in a less polar solvent might favor the less sterically hindered position. The nature of the nitrating species also plays a role. Different nitrating systems can exhibit different regioselectivities.

  • Temperature Control: Lower reaction temperatures generally lead to higher selectivity, as the transition state leading to the major isomer is more favored energetically.

  • Use of Catalysts: Certain solid acid catalysts, such as zeolites or clays, have been shown to improve the regioselectivity in nitration reactions by providing a shape-selective environment.[11]

Summary of Common Side Reactions and Mitigation Strategies
Side ReactionCommon ByproductsContributing FactorsTroubleshooting and Prevention
Ipso-Nitration 4-Methyl-2-nitrophenol, dienonesPresence of water, high temperatures, aggressive nitrating agents.Use anhydrous conditions, maintain low temperatures (-10°C to 0°C), use milder nitrating agents (e.g., HNO₃ in acetic anhydride).[1][3]
Oxidation Tarry materials, quinones, carboxylic acidsExcess nitrating agent, high temperatures, highly concentrated acids.Slow, controlled addition of the nitrating agent, use stoichiometric amounts, immediate quenching after reaction completion.[5][6]
Polynitration 4-Methoxy-dinitrotoluene isomersExcess nitrating agent, prolonged reaction times, high temperatures.Careful control of stoichiometry, monitor reaction progress (TLC) and quench promptly, maintain low temperatures.[3][5]
Poor Regioselectivity 4-Methoxy-3-nitrotolueneSteric and electronic effects, reaction conditions.Optimize solvent and nitrating agent, maintain low reaction temperatures, explore the use of shape-selective catalysts.[1][11]
Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of 4-methoxy-2-nitrotoluene and the competing side reactions.

Nitration_of_4_Methoxytoluene cluster_main Desired Pathway cluster_ipso Ipso-Nitration cluster_poly Polynitration cluster_oxidation Oxidation 4-Methoxytoluene 4-Methoxytoluene Wheland_Intermediate_2 Wheland Intermediate (at C-2) 4-Methoxytoluene->Wheland_Intermediate_2 + NO₂⁺ (ortho attack) Ipso_Intermediate_4 Ipso Intermediate (at C-4) 4-Methoxytoluene->Ipso_Intermediate_4 + NO₂⁺ (ipso attack at C-4) Oxidation_Products Tars, Quinones, etc. 4-Methoxytoluene->Oxidation_Products [O] 4-Methoxy-2-nitrotoluene 4-Methoxy-2-nitrotoluene Wheland_Intermediate_2->4-Methoxy-2-nitrotoluene -H⁺ Dinitro_Products Dinitro_Products 4-Methoxy-2-nitrotoluene->Dinitro_Products + NO₂⁺ 4-Methyl-2-nitrophenol 4-Methyl-2-nitrophenol Ipso_Intermediate_4->4-Methyl-2-nitrophenol +H₂O, -CH₃OH, -H⁺

Caption: Reaction pathways in the nitration of 4-methoxytoluene.

Experimental Protocol: Minimizing Side Reactions

This protocol is designed to favor the formation of 4-methoxy-2-nitrotoluene while minimizing the common side reactions.

Materials:

  • 4-Methoxytoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 1.0 equivalent of concentrated nitric acid to a stirred, pre-chilled amount of concentrated sulfuric acid (typically a 1:1 v/v mixture).[3][4] Maintain the temperature of the nitrating mixture below 5°C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 4-methoxytoluene in a suitable solvent (e.g., dichloromethane, if not using the mixed acid neat). Cool the flask to -10°C using an ice-salt bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-methoxytoluene.[4] Carefully monitor the internal temperature and maintain it below 0°C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase).

  • Quenching: Once the starting material is consumed (typically within 30-60 minutes), carefully pour the reaction mixture over a large excess of crushed ice with vigorous stirring.

  • Work-up:

    • Separate the organic layer. If a solvent was used, proceed to the next step. If the reaction was run neat, extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the 4-methoxy-2-nitrotoluene.

References

  • Fischer, A., Fyles, D. L., Henderson, G. N., & Mahasay, S. R. (1986). Ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Canadian Journal of Chemistry, 64(9), 1764-1773. [Link]

  • Ridd, J. H., & Zaidi, S. A. H. (1972). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2, (15), 2388-2394. [Link]

  • Unacademy. (n.d.). Notes on Ipso Nitration. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

  • Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Łukasiewicz-IPO. [Link]

  • Harrowven, D. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Aghahosseini, H., & Ramazani, A. (2025). Ipso nitration in organic synthesis. RSC Advances, 15(1), 1-28. [Link]

  • Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096. [Link]

  • OC-Praktikum. (2005). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [Link]

  • Senthilkumar, A., & Elango, K. P. (2005). Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study. ResearchGate. [Link]

  • Wach, A., Dziembaj, R., & Gac, W. (2020). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. MDPI. [Link]

Sources

Troubleshooting

purification challenges of 4-Methoxy-2-methylaniline and solutions

The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with 4-Methoxy-2-methylaniline (CAS: 102-50-1) . Ticket Category: Organic Synthesis / Purification Methodologies Appl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with 4-Methoxy-2-methylaniline (CAS: 102-50-1) .

Ticket Category: Organic Synthesis / Purification Methodologies Applicable Compound: 4-Methoxy-2-methylaniline (m-Cresidine) CAS Registry Number: 102-50-1 Support Level: Advanced (Tier 3)

Executive Summary & Compound Disambiguation

User Warning: Before proceeding, verify your target molecule. There is frequent confusion between "m-Cresidine" and "p-Cresidine" due to non-standard nomenclature.

FeatureTarget Molecule (This Guide) Common Confusant
Systematic Name 4-Methoxy-2-methylaniline 2-Methoxy-5-methylaniline
Common Name m-Cresidinep-Cresidine
CAS Number 102-50-1 120-71-8
Structure NH₂ at 1, CH₃ at 2, OCH₃ at 4NH₂ at 1, OCH₃ at 2, CH₃ at 5
Physical State (RT) Liquid / Low-melting Solid (MP ~13-14°C) Solid (MP ~51°C)

Core Challenge: The primary purification difficulty with 4-Methoxy-2-methylaniline is its melting point (13-14°C). It exists as a "slush" or oil at room temperature, rendering standard recrystallization ineffective without derivatization. Furthermore, like all electron-rich anilines, it undergoes rapid auto-oxidation to form colored azo/quinone impurities.

Troubleshooting Guide (Q&A Format)

Ticket #401: "My sample turned dark brown/black upon storage. How do I recover it?"

Root Cause: Electron-rich anilines are highly susceptible to oxidation by atmospheric oxygen. The brown color indicates the formation of quinone imines and azo-dimers . These impurities are often present in trace amounts (<1%) but have high extinction coefficients, making the sample appear heavily degraded.

Solution: The "Zinc-Acid" Reductive Wash Simple distillation often fails to remove these colored impurities because they can co-distill or sublime. A chemical reduction step is required before isolation.[1]

Protocol:

  • Dissolution: Dissolve the dark amine in dilute sulfuric acid (2M H₂SO₄). The amine forms a water-soluble salt; neutral organic impurities (azo dimers) remain insoluble.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) 2-3 times. The organic layer will take up the non-basic colored impurities.

    • Checkpoint: The aqueous layer should be lighter but may still be pink/brown.

  • Reduction (Optional but Recommended): If color persists, add a small amount of activated Zinc dust (<5% wt/wt) to the acidic solution and stir for 30 minutes. This reduces quinoid impurities back to colorless species. Filter off the Zinc.

  • Liberation: Basify the filtrate with 20% NaOH under cooling (ice bath) to pH >12.

  • Extraction: Extract the milky emulsion with DCM. Dry over Na₂SO₄ and concentrate.

Ticket #402: "I cannot get the compound to crystallize. It keeps 'oiling out'."

Root Cause: You are fighting thermodynamics. With a melting point of ~13°C, the free base is a liquid at standard lab temperatures.[2] Recrystallization requires cooling well below 0°C, where "oiling out" (liquid-liquid phase separation) is kinetically favored over crystal nucleation.

Solution: The "Salt Strategy" (Derivatization) Do not purify the free base. Convert it to the Hydrochloride (HCl) salt . The salt will have a melting point >200°C, allowing for robust recrystallization from ethanol/isopropanol.

The Protocol (High-Purity Isolation):

  • Dissolve: Dissolve 10g of crude amine in 50 mL of anhydrous Diethyl Ether or MTBE.

  • Precipitate: Cool to 0°C. Slowly add 4M HCl in Dioxane (or bubble dry HCl gas) until precipitation ceases.

  • Filter: Collect the white solid (4-Methoxy-2-methylanilinium chloride).

  • Recrystallize: Recrystallize the salt from hot Isopropanol or Ethanol.

    • Note: This removes isomers and trace metal impurities efficiently.

  • Freebase (Only if necessary): Dissolve the pure salt in minimal water, basify with NaOH, and extract with DCM.

Ticket #403: "Vacuum distillation resulted in decomposition."

Root Cause: While the boiling point is ~249°C (at 760 mmHg), heating anilines to this temperature promotes polymerization. If your vacuum is insufficient (>10 mmHg), the required pot temperature is too high.

Solution: High-Vacuum Short-Path Distillation You must lower the boiling point to below 100°C to ensure stability.

Operational Parameters:

  • Vacuum Requirement: < 1.0 mmHg (High Vacuum).

  • Expected bp: ~80-90°C at 0.5 mmHg.

  • Apparatus: Use a Short-Path distillation head (vigreux columns increase hold-up volume, which is undesirable here).

  • Stabilizer: Add a few crystals of BHT (Butylated hydroxytoluene) to the receiving flask to prevent immediate re-oxidation during collection.

Visual Workflows (Graphviz)

Workflow A: The "Salt Strategy" (Recommended for >99% Purity)

This workflow illustrates the conversion to the HCl salt to bypass the low-melting-point issue.

SaltPurification Crude Crude 4-Methoxy-2-methylaniline (Liquid/Oil, Dark Color) Solvent Dissolve in Anhydrous Ether/MTBE Crude->Solvent AcidAdd Add HCl (Gas or Dioxane sol.) @ 0°C Solvent->AcidAdd SaltForm Crude HCl Salt Precipitates AcidAdd->SaltForm Recryst Recrystallization (Solvent: Hot Isopropanol) SaltForm->Recryst Recryst->Crude Mother Liquor (Discard) PureSalt Pure HCl Salt (White Solid, Stable) Recryst->PureSalt Filter BaseStep Basify (NaOH) & Extract PureSalt->BaseStep If Free Base Needed FinalLiq Pure Free Base (Clear Liquid) BaseStep->FinalLiq

Figure 1: Derivatization workflow converting the low-melting amine to a stable, crystalline salt for purification.

Workflow B: Impurity Removal (Acid-Base Wash)

Use this for quick cleanup of "brown" samples without full crystallization.

AcidBaseWash Impure Impure Amine (Organic Phase) AcidExt Extract with 2M H2SO4 Impure->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgWaste Organic Layer (Contains Azo/Color) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Amine Salt) Sep1->AqLayer Keep Basify Basify (pH > 12) Add NaOH AqLayer->Basify FinalExt Extract into DCM & Dry Basify->FinalExt

Figure 2: Acid-Base extraction logic for removing non-basic oxidation impurities (colored compounds).

Technical Data & Specifications

Physical Properties Table
PropertyValueSource
Molecular Weight 137.18 g/mol [1]
Melting Point 13-14 °C[1][2]
Boiling Point 248-249 °C (760 mmHg)[1]
Density 1.065 g/mL (25 °C)[2]
pKa (Conjugate Acid) ~5.0 - 5.3 (Est.)[Derived]
Solubility Soluble in Ethanol, Ether, DCM. Slightly soluble in water.[1]
Storage Recommendations
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigerator (2-8°C). Note: It may solidify; warm gently to room temp before opening to prevent condensation.

  • Container: Amber glass (light sensitive).

Safety & Handling (Critical)

  • Carcinogenicity: 4-Methoxy-2-methylaniline is classified as a Group 2B Carcinogen (Possibly carcinogenic to humans).

  • Skin Absorption: Highly toxic if absorbed through skin. Double-gloving (Nitrile) is mandatory.

  • Ventilation: All operations, especially heating/distillation, must occur in a fume hood.

References

  • National Institute of Standards and Technology (NIST). "4-Methoxy-2-methylaniline."[3] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "4-Methoxy-2-methylaniline (Compound Summary)." National Library of Medicine. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for amine salt formation and acid-base extraction protocols).

End of Technical Support Guide. For further assistance, please contact the synthesis facility.

Sources

Optimization

minimizing byproduct formation in 4-Methoxy-2-methylaniline derivatization

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Byproduct Formation in 4-Methoxy-2-methylaniline Derivatization Introduction: The Reactivity Profile of 4-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Byproduct Formation in 4-Methoxy-2-methylaniline Derivatization

Introduction: The Reactivity Profile of 4-Methoxy-2-methylaniline

4-Methoxy-2-methylaniline (CAS 102-50-1), also known as m-cresidine, is a highly electron-rich aniline derivative. Its reactivity is dominated by the synergistic electron-donating effects of the methoxy group (C4) and the amino group (C1).

While this makes it an excellent nucleophile for acylation and a precursor for diazonium salts, it also renders the molecule exceptionally prone to oxidative degradation and electrophilic aromatic substitution at the unblocked C5 and C6 positions. Successful derivatization requires a "Gold Standard" approach that strictly controls stoichiometry, temperature, and pH to suppress these competing pathways.

Part 1: Troubleshooting & FAQs

Category A: Acylation & Amide Formation[1]

Q1: I observe a significant amount of "bis-acylated" impurity (diacetyl derivative) despite using 1.1 equivalents of anhydride. Why? A: The high nucleophilicity of the nitrogen in 4-methoxy-2-methylaniline allows it to attack the acylating agent even after the first amide bond is formed, especially under forcing conditions (high heat or strong base).

  • The Fix: Switch to a controlled addition protocol . Dissolve the aniline in a non-nucleophilic solvent (e.g., DCM or Toluene) and add the anhydride/chloride dropwise at 0°C. Use a mild base like pyridine or NaHCO₃ rather than strong tertiary amines or excess heat.

  • Mechanistic Insight: The inductive effect of the 2-methyl group slightly increases electron density at the nitrogen, lowering the activation energy for the second attack.

Q2: My reaction mixture turns dark brown/black within minutes. Is this product decomposition? A: This is likely oxidative polymerization , not product decomposition. Electron-rich anilines form radical cations (Wurster salts) upon exposure to atmospheric oxygen, which then polymerize into dark "aniline blacks" or azobenzene tars.

  • The Fix: Degas all solvents with nitrogen or argon for 15 minutes prior to use. Add an antioxidant (e.g., 0.1% sodium bisulfite) if the reaction is aqueous, or work strictly under an inert atmosphere.

Category B: Diazotization (Sandmeyer/Coupling)

Q3: Yields of the diazonium salt are low, and I see a phenolic byproduct (4-methoxy-2-methylphenol). A: This indicates hydrolysis of the diazonium salt . The methoxy group at C4 stabilizes the diazonium cation via resonance, but if the temperature rises above 5°C, water attacks the C1 position, displacing nitrogen gas.

  • The Fix: Maintain internal temperature strictly between -5°C and 0°C . Do not rely on an external ice bath alone; use an internal thermometer. Ensure the acid concentration is at least 2.5 equivalents to prevent the formation of triazenes (coupling between diazonium salt and free amine).

Q4: During azo coupling, I get a "tarry" precipitate instead of a clean dye. A: This is caused by self-coupling . The diazonium species is an electrophile, and any unreacted 4-methoxy-2-methylaniline is a potent nucleophile. They react to form amino-azo impurities which further polymerize.

  • The Fix: "Reverse addition." Add the diazonium salt solution into the coupling partner solution, rather than the other way around. This ensures the diazonium is never in the presence of excess unreacted aniline.

Part 2: Experimental Protocols

Protocol A: High-Fidelity N-Acetylation (Minimizing Bis-Acylation)

Target: Synthesis of N-(4-methoxy-2-methylphenyl)acetamide with >98% purity.

Reagents:

  • 4-Methoxy-2-methylaniline (1.0 eq)[1]

  • Acetic Anhydride (1.05 eq)

  • Solvent: Ethyl Acetate (Green alternative to DCM)

  • Catalyst: None (Self-catalyzed) or mild Zn dust (to prevent oxidation).

Workflow:

  • Dissolution: Dissolve 10 mmol of aniline in 20 mL Ethyl Acetate. Optional: Add 10 mg Zn dust to scavenge oxidants.

  • Cryo-Addition: Cool solution to 0°C .

  • Controlled Feed: Add Acetic Anhydride dropwise over 20 minutes. Rate limiting step to prevent local excesses.

  • Temper: Allow to warm to Room Temperature (25°C) and stir for 2 hours.

  • Quench: Add 5 mL saturated NaHCO₃ to hydrolyze excess anhydride.

  • Isolation: Separate phases. Wash organic layer with water (2x) -> Brine (1x). Dry over MgSO₄.[2]

  • Crystallization: Evaporate solvent to 20% volume and add Hexane. Filter white crystals.

Protocol B: "Clean" Diazotization System

Target: Stable Diazonium Tetrafluoroborate Salt (for storage/subsequent use).

  • Acid Charge: Suspend aniline (10 mmol) in HBF₄ (48% aq, 2.5 eq) . Note: HBF₄ yields a stable salt precipitate, unlike HCl which leaves the salt in solution.

  • Nitrosation: Cool to -5°C . Add NaNO₂ (1.1 eq) in minimal water dropwise below the surface of the liquid to prevent NO gas escape.

  • Aging: Stir for 30 mins at 0°C.

  • Filtration: The diazonium tetrafluoroborate salt precipitates. Filter cold and wash with cold ether. This removes all water-soluble phenolic byproducts immediately.

Part 3: Data & Visualization

Table 1: Solvent Effects on Byproduct Formation (Acylation)
SolventDielectric ConstantPrimary ImpurityYield (Isolated)Notes
DCM 8.9Bis-acylated (<2%)94%Excellent solubility, but toxic.
Ethyl Acetate 6.0None detected92%Recommended. Green solvent.
DMF 36.7Oxidative Tars78%Hard to remove; promotes oxidation.
Acetic Acid 6.2Di-acetyl (>15%)85%Promotes bis-acylation via activation.
Figure 1: Reaction Pathway & Impurity Logic

ReactionPathways Start 4-Methoxy-2-methylaniline (Starting Material) Inter Intermediate (Tetrahedral) Start->Inter + Acylating Agent (Controlled) Oxidation Colored Impurities (Azo/Azoxy Tars) Start->Oxidation + O2 / Light (No Inert Gas) Hydrolysis Phenolic Byproduct (Demethylation/Hydrolysis) Start->Hydrolysis Diazotization > 5°C (Water Attack) Product Desired Amide (Mono-Acylated) Inter->Product - Leaving Group BisAcyl Bis-Acylated Impurity Product->BisAcyl + Excess Reagent High Temp

Caption: Reaction network showing the primary pathway (green) versus competitive degradation routes (red/yellow) driven by oxidative stress or thermal instability.

References

  • Jiang, S., et al. (2020).[3] CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides. The Journal of Organic Chemistry, 85(8), 879-893. [Link]

  • National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 7609, 4-Methoxy-2-methylaniline. [Link]

Sources

Troubleshooting

scale-up challenges for the synthesis of 4-Methoxy-2-methylaniline derivatives

Technical Support Center: Synthesis & Scale-Up of 4-Methoxy-2-methylaniline (m-Cresidine) Derivatives Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Process Chemistry) Current Topic: Scale-Up Troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Scale-Up of 4-Methoxy-2-methylaniline (m-Cresidine) Derivatives

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Process Chemistry) Current Topic: Scale-Up Troubleshooting & Optimization Reference ID: CAS 102-50-1 (m-Cresidine)

Executive Summary: The Scaffold Challenge

You are likely accessing this guide because you are utilizing 4-Methoxy-2-methylaniline (m-Cresidine) as a primary building block for API synthesis (e.g., microtubule inhibitors or kinase targets).

While commercially available, in-house synthesis or derivatization at scale (>100g to kg) presents three distinct "kill steps" where yields collapse or safety hazards spike:

  • Regioselectivity Failure: Nitration of the precursor (3-methylanisole) yields inseparable isomers.

  • Thermal Runaway: The hydrogenation of the nitro-intermediate is highly exothermic (~500 kJ/mol).

  • Steric Hindrance: The ortho-methyl group at position 2 significantly retards nucleophilic attack at the nitrogen, complicating amide/urea formation.

This guide addresses these bottlenecks with root-cause analysis and mitigation protocols.

Module 1: The Nitration Bottleneck (Regioselectivity)

The Problem: Scale-up of the nitration of 3-methylanisole often results in a mixture of the desired 4-nitro isomer (para to methoxy) and the undesired 6-nitro isomer (ortho to methoxy), along with dinitrated impurities. Separation by crystallization becomes difficult as the scale increases.

Root Cause Analysis: The methoxy group (-OCH₃) is a strong ortho/para director, while the methyl group (-CH₃) is a weak ortho/para director.

  • Position 4: Para to -OCH₃, Ortho to -CH₃. (Favored electronically and sterically).

  • Position 6: Ortho to -OCH₃, Para to -CH₃. (Competes significantly, especially at higher temperatures).

  • Position 2: Ortho to both. (Sterically blocked).

Troubleshooting Protocol:

ParameterRecommended SettingScientific Rationale
Temperature -10°C to 0°CKinetic control favors the para (4-nitro) position. Temperatures >10°C increase the ortho (6-nitro) impurity significantly [1].
Acid System Ac₂O / HNO₃ (Acetyl Nitrate)Using acetic anhydride generates acetyl nitrate in situ, which is more regioselective than mixed acid (H₂SO₄/HNO₃) for activated anisoles [2].
Dosing Rate Adiabatic Limit ControlledNitration is exothermic. Accumulation of unreacted HNO₃ leads to thermal runaway. Dose based on heat removal capacity (Qr < Qc).

Support Diagram: Nitration Decision Logic

NitrationLogic Start Start: 3-Methylanisole Nitration CheckTemp Check Reactor Temp (T_rxn) Start->CheckTemp HighTemp T > 5°C CheckTemp->HighTemp LowTemp T < 0°C CheckTemp->LowTemp ResultBad High % 6-Nitro Isomer (Difficult Separation) HighTemp->ResultBad Thermodynamic Drift AcidCheck Select Nitrating Agent LowTemp->AcidCheck ResultGood High % 4-Nitro Isomer (Target Precursor) MixedAcid H2SO4 / HNO3 AcidCheck->MixedAcid AcetylNitrate Ac2O / HNO3 AcidCheck->AcetylNitrate MixedAcid->ResultBad Over-nitration Risk AcetylNitrate->ResultGood Enhanced Regioselectivity

Figure 1: Decision tree for optimizing regioselectivity during the nitration of 3-methylanisole.

Module 2: Hydrogenation Safety (The Thermal Hazard)

The Problem: Reducing 4-methoxy-2-methyl-1-nitrobenzene to the aniline is a high-energy step. Users report pressure spikes and catalyst poisoning (incomplete conversion) at scales >500g.

FAQ: Why did my reaction stall at 90% conversion?

  • Answer: Sulfur poisoning. If your nitration workup used sodium sulfate or bisulfite without rigorous washing, trace sulfur will deactivate the Pd/C catalyst.

  • Solution: Perform a final wash of the nitro-intermediate with dilute NaOH followed by EDTA solution before hydrogenation.

Scale-Up Safety Protocol (Self-Validating System):

  • Catalyst Paste: Never use dry Pd/C. Use 50% water-wet catalyst to prevent electrostatic ignition of solvent vapors [3].

  • Hydrogen Uptake Monitoring: The reaction is mass-transfer limited. If H₂ uptake stops but HPLC shows starting material, do not heat the reactor. This indicates catalyst death. Heating will only cause decomposition or a delayed runaway if activity suddenly returns.

  • Solvent Choice: Switch from Methanol (flammable, low flashpoint) to Ethyl Acetate or Toluene for scales >1kg to manage fire risk, despite slightly slower kinetics.

Support Diagram: Hydrogenation Safety Loop

HydrogenationSafety Feed Nitro Intermediate Reactor Hydrogenator (Pressurized) Feed->Reactor Controlled Dosing Sensor Temp/Press Sensors Reactor->Sensor Data Relief Burst Disk (Emergency Vent) Reactor->Relief Overpressure > 10 bar Controller PID Controller Sensor->Controller Feedback Cooling Cooling Jacket (Glycol) Controller->Cooling Active Modulation Cooling->Reactor Heat Removal

Figure 2: Critical control loop for exothermic hydrogenation. Note the active feedback between sensors and cooling.

Module 3: Derivatization Challenges (Coupling)

The Problem: Users often fail to couple 4-Methoxy-2-methylaniline with carboxylic acids or aryl halides using standard conditions (e.g., EDC/NHS or standard Buchwald protocols).

Technical Insight: The methyl group at the 2-position creates significant steric hindrance around the amine nitrogen. Standard nucleophilic attack trajectories are blocked.

Troubleshooting Guide:

Reaction TypeStandard Fail ModeOptimized Protocol
Amide Coupling EDC/HOBt yields <30% after 24h.Use Acid Chlorides: Convert the acid to -COCl using SOCl₂/DMF(cat). React with aniline in DCM/Pyridine. The high reactivity of the acid chloride overcomes the steric barrier.
Buchwald-Hartwig Pd(OAc)₂ / BINAP gives no product.Switch Ligand: Use bulky, electron-rich phosphines like XPhos or BrettPhos . These ligands are designed to facilitate oxidative addition and reductive elimination in sterically congested systems [4].
Reductive Amination Imine formation is slow/incomplete.Pre-activation: Use Ti(OiPr)₄ as a Lewis acid to force imine formation before adding the reducing agent (NaBH(OAc)₃).

References

  • Regioselectivity in Nitration: Olah, G. A., et al. "Nitration of Anisole and Derivatives."[1][2] Journal of Organic Chemistry. (Classic mechanistic grounding on ortho/para ratios).

  • Acetyl Nitrate Specificity: Schofield, K. "Aromatic Nitration." Cambridge University Press. (Explains the Ac2O advantage).

  • Hydrogenation Safety: "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health & Safety.

  • Steric Coupling Solutions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA).

Sources

Optimization

Technical Support Center: Solvent Optimization for 4-Methoxy-2-methylaniline

Case ID: T-4M2MA-SOLV Subject: Solvent Selection, Reaction Optimization, and Handling Guide for 4-Methoxy-2-methylaniline (CAS: 102-50-1) Status: Active Analyst: Senior Application Scientist Executive Summary 4-Methoxy-2...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-4M2MA-SOLV Subject: Solvent Selection, Reaction Optimization, and Handling Guide for 4-Methoxy-2-methylaniline (CAS: 102-50-1) Status: Active Analyst: Senior Application Scientist

Executive Summary

4-Methoxy-2-methylaniline (also known as p-cresidine) presents unique handling challenges due to its physical properties. With a melting point of 13–14°C , it exists on the borderline between solid and liquid at standard laboratory temperatures. This "ambivalent state" often leads to purification failures (oiling out) and dosing inaccuracies. Furthermore, as an electron-rich aniline, it is highly susceptible to oxidation, turning from a brick-red/colorless liquid to dark purple/black if improper solvents are used.

This guide provides a technical framework for selecting solvents based on reaction mechanics, ensuring high yield and safety compliance.

Part 1: Solvent Selection Logic

Solubility Profile & Stability
Solvent ClassSolubilitySuitabilityTechnical Notes
Water InsolublePoor Only usable in acidic media (pH < 2) where the anilinium salt forms.
Alcohols (MeOH, EtOH) HighModerate Good for short-term storage. Prone to oxidation over time; requires degassing.
Chlorinated (DCM, CHCl₃) HighExcellent Ideal for acylation/protection reactions. High solubility prevents emulsion formation.
Aprotic Polar (DMSO, DMF) HighGood Best for nucleophilic substitutions (SnAr). Warning: Difficult to remove during workup due to high boiling points.[1]
Non-Polar (Toluene, Hexane) ModerateReaction Specific Toluene is the "Gold Standard" for Pd-catalyzed couplings (Buchwald-Hartwig).
Decision Tree: Selecting the Right Solvent

Use the following logic flow to determine the optimal solvent system for your specific workflow.

SolventLogic Start Start: Define Reaction Type Rxn_Diazo Diazotization (Azo Dye Synthesis) Start->Rxn_Diazo Rxn_Cross Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Rxn_Cross Rxn_Protect N-Protection (Acylation) Start->Rxn_Protect Solv_Acid Aqueous Acid (HCl or H2SO4) Rxn_Diazo->Solv_Acid Solv_Tol Anhydrous Toluene (Degassed) Rxn_Cross->Solv_Tol Solv_DCM DCM or THF (+ Base) Rxn_Protect->Solv_DCM Solv_CoSolv Co-solvent Required? (If poor solubility) Solv_Acid->Solv_CoSolv Result_Diazo Use: H2O/HCl + Acetic Acid (if needed) Solv_CoSolv->Result_Diazo Yes Result_Cross Use: Toluene (Avoid alcohols) Solv_Tol->Result_Cross Result_Protect Use: DCM (0°C to RT) Solv_DCM->Result_Protect

Figure 1: Solvent selection logic based on reaction mechanism. Note that for Diazotization, a co-solvent is often required to prevent the formation of gummy precipitates.

Part 2: Critical Protocols & Methodologies

Scenario A: Diazotization (Aqueous Media)

Context: Synthesis of azo dyes or Sandmeyer reactions.

The Challenge: 4-Methoxy-2-methylaniline is hydrophobic. Adding it directly to aqueous HCl often results in the formation of "clumps" or "tars" that coat the stir bar, preventing reaction with sodium nitrite.

Optimized Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-Methoxy-2-methylaniline in Glacial Acetic Acid (approx. 2–3 volumes).

  • Precipitation of Fine Salt: Pour this mixture into a pre-cooled (0°C) solution of 2.5 eq HCl in water.

    • Why? This precipitates the amine as a fine, high-surface-area hydrochloride salt suspension, rather than a gummy lump.

  • Diazotization: Add NaNO₂ (1.1 eq) dropwise at 0–5°C. The fine suspension will dissolve into a clear diazonium salt solution.

Scenario B: Buchwald-Hartwig Amination (Anhydrous)

Context: Pharmaceutical cross-coupling.

The Challenge: Oxidation of the amine and catalyst poisoning.

Optimized Protocol:

  • Solvent Choice: Anhydrous Toluene is preferred over Dioxane for this substrate. Toluene's non-polarity minimizes side reactions with the electron-rich methoxy group.

  • Degassing: Sparging with Argon for 15 minutes is mandatory. 4-Methoxy-2-methylaniline oxidizes rapidly in hot solvents containing dissolved oxygen.

  • Base Selection: Use Cs₂CO₃ (weak base) rather than NaOtBu (strong base) to prevent side reactions on the methyl group.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: The melting point of 4-Methoxy-2-methylaniline is ~13°C. If you recrystallize at room temperature (20–25°C), the compound will separate as a liquid (oil) rather than a crystal because the solvent temperature exceeds the melting point of the solute.

The Fix (Low-Temperature Crystallization):

  • Solvent System: Use Hexane:Ethyl Acetate (9:1) or Ethanol:Water .

  • Procedure: Dissolve the crude oil in the minimum amount of warm solvent (<35°C).

  • Cooling: Do not cool to room temperature. Place the flask immediately into a freezer (-20°C) .

  • Seeding: If oil droplets form, scratch the glass or add a seed crystal while the solution is at -20°C. The oil droplets will solidify into crystals.

Q2: The stock solution turned dark purple overnight. Is it ruined?

Diagnosis: This is oxidative degradation, forming quinone-imine species. Assessment:

  • Slight Pink/Red: Usable for crude reactions (e.g., acylation).

  • Dark Purple/Black: Significant degradation. Purify via vacuum distillation or silica plug filtration (DCM eluent) before use. Prevention: Store stock solutions in degassed DMSO or DCM under Argon in amber vials. Avoid storing in acetone or alcohols for long periods.

Q3: Why am I getting low yields in aqueous reactions?

Diagnosis: Phase transfer limitation. The molecule is too lipophilic. The Fix: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (5 mol%) if you cannot use acetic acid as a co-solvent. This shuttles the reacting species between the organic amine phase and the aqueous reagent phase.

Part 4: Workup & Purification Flow

The low melting point requires a specific workup strategy to avoid losing product in the mother liquor.

Workup Rxn_Mix Crude Reaction Mixture Quench Quench / Neutralize Rxn_Mix->Quench Extract Extraction Solvent: DCM or Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 (Avoid MgSO4 - too acidic) Extract->Dry Conc Concentrate (Rotovap) Do NOT heat > 40°C Dry->Conc State_Check Is residue Solid or Oil? Conc->State_Check Solid Recrystallize: Hexane/EtOAc @ -20°C State_Check->Solid Solid Oil Vacuum Distillation or Column Chromatography State_Check->Oil Oil

Figure 2: Purification workflow emphasizing temperature control during concentration to prevent degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7617, p-Cresidine. Retrieved from [Link]

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability.[2] Organic Letters, 10(18), 3961-3964. (Describes optimized diazotization conditions for lipophilic amines). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Defines toluene/dioxane standards for aniline coupling). Retrieved from [Link]

  • LookChem. 4-Methoxy-2-methylaniline Safety Data Sheet (SDS). (Confirming H301/H311/H331 toxicity and solubility data). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Methoxy-2-methylaniline Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth comparative analysis of the essential analytical techniques for assessing the purity of synthesized 4-Methoxy-2-methylaniline hydrochloride, a key building block in various pharmaceutical agents.[1] We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating approach to purity assessment.

The Criticality of Purity in 4-Methoxy-2-methylaniline Hydrochloride

4-Methoxy-2-methylaniline hydrochloride serves as a crucial intermediate in the synthesis of pharmacologically active molecules, including potential anticancer agents that target tubulin assembly.[1] The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have profound consequences:

  • Altered Pharmacological Activity: Impurities may exhibit their own biological effects, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Even trace amounts of certain impurities can be toxic, posing a significant safety risk.

  • Reduced Yield and Poor Reproducibility: Impurities can interfere with subsequent reaction steps, leading to lower yields and inconsistent results.

Therefore, a multi-faceted analytical approach is imperative to comprehensively characterize the purity of each synthesized batch. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Comparative Analysis of Purity Assessment Techniques

Each analytical technique offers a unique window into the purity of a sample. The choice of method, or combination of methods, depends on the specific information required, the nature of the expected impurities, and the stage of drug development.

Technique Principle Information Provided Strengths Limitations Typical Purity Specification
HPLC Differential partitioning of analytes between a mobile and stationary phase.Quantitative purity (area %), presence of non-volatile impurities, retention time.High resolution, sensitive, suitable for non-volatile and thermally labile compounds.[2]Requires a suitable chromophore for UV detection, can be complex to develop methods.>99% (by area)
GC-MS Separation of volatile compounds followed by detection and identification by mass.Quantitative purity (area %), identification of volatile impurities, mass-to-charge ratio.High sensitivity, provides structural information about impurities.[3][4]Requires the analyte to be volatile and thermally stable, may require derivatization.[5]>99% (by area)[6]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with unique signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.Confirms structure, can quantify impurities with distinct peaks.
Melting Point Temperature at which a solid transitions to a liquid.Indication of purity; pure compounds have a sharp melting range.Simple, rapid, and inexpensive.Non-specific, susceptible to user error, less informative for complex mixtures.Narrow range (e.g., 1-2°C) close to the literature value.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is often the primary technique for purity assessment due to its high resolving power and suitability for a wide range of organic molecules, including amine salts. A reverse-phase method is typically chosen for aniline derivatives, where a nonpolar stationary phase is used with a polar mobile phase. The hydrochloride salt of 4-Methoxy-2-methylaniline is water-soluble, making it amenable to analysis in aqueous mobile phases.

Experimental Workflow:

Caption: HPLC workflow for purity assessment.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% Formic Acid. The acid helps to ensure consistent ionization of the amine and improve peak shape. For mass spectrometry detection, formic acid is a suitable modifier.[7]

  • Standard Preparation: Accurately weigh approximately 10 mg of 4-Methoxy-2-methylaniline hydrochloride reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Column Temperature: 30°C.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks. According to ICH guidelines, impurities present at a level greater than the reporting threshold (typically 0.05%) should be reported.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[4] For amine hydrochlorides, which are non-volatile salts, a crucial sample preparation step is required to liberate the free, more volatile amine. This is typically achieved by neutralization with a base. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Experimental Workflow:

Caption: GC-MS workflow for purity analysis of the free amine.

Detailed Protocol:

  • Sample Preparation (Liberation of Free Amine):

    • Dissolve a known amount of 4-Methoxy-2-methylaniline hydrochloride in water.

    • Add a slight excess of a base, such as 1M sodium hydroxide, to neutralize the hydrochloride and form the free amine.

    • Extract the free amine into a suitable organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of any impurity peaks can be compared to spectral libraries for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For purity assessment, it can provide orthogonal information to chromatography. While less sensitive, it can detect and help identify impurities that may not be well-resolved or detected by HPLC or GC. It is particularly useful for identifying isomeric impurities, which may have very similar chromatographic behavior.

Experimental Workflow:

Caption: NMR workflow for structural confirmation and purity.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-Methoxy-2-methylaniline hydrochloride sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Confirm the expected signals for 4-Methoxy-2-methylaniline: aromatic protons, methoxy protons, methyl protons, and the amine proton.

    • Carefully examine the baseline for any small peaks that do not correspond to the main compound or the solvent.

    • The integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Melting Point Analysis

Causality: The melting point of a pure crystalline solid is a characteristic physical property. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This makes melting point a simple and rapid, albeit non-specific, indicator of purity.

Experimental Workflow:

Caption: Workflow for melting point determination.

Detailed Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.[9]

  • Measurement: The capillary tube is placed in a melting point apparatus and heated slowly.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[9] A pure sample should have a sharp melting range of 1-2°C.

Conclusion: A Holistic Approach to Purity Assessment

No single analytical technique is sufficient to definitively assess the purity of a synthesized compound like 4-Methoxy-2-methylaniline hydrochloride. A comprehensive and self-validating purity assessment relies on the strategic combination of orthogonal techniques.

  • Primary Purity Determination: HPLC and GC-MS are the workhorses for quantitative purity assessment, providing high sensitivity and resolving power.

  • Structural Confirmation and Impurity Identification: ¹H NMR is essential for confirming the structure of the target compound and for identifying and characterizing unknown impurities.

  • Rapid Purity Check: Melting point analysis serves as a quick and valuable, albeit preliminary, indicator of purity.

By integrating the data from these complementary methods, researchers and drug development professionals can build a complete and trustworthy purity profile for their synthesized 4-Methoxy-2-methylaniline hydrochloride, ensuring the integrity and success of their scientific endeavors.

References

  • SIELC. (n.d.). Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Role of 4-Methoxy-2-methylaniline in Cutting-Edge Research and Development. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxy-2-methylaniline - High purity. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Methoxy-2-methylaniline | CAS#:102-50-1. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • YouTube. (2016, March 17). Amines 5. Identification of Primary & Secondary Amines. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Amine Unknowns. Retrieved from [Link]

Sources

Comparative

biological activity comparison of 4-Methoxy-2-methylaniline enantiomers

This guide provides an in-depth technical comparison of the biological activity associated with 4-Methoxy-2-methylaniline (also known as m-cresidine) and its chiral derivatives. Executive Summary: The Enantiomer Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activity associated with 4-Methoxy-2-methylaniline (also known as m-cresidine) and its chiral derivatives.

Executive Summary: The Enantiomer Paradox

Crucial Chemical Clarification: 4-Methoxy-2-methylaniline (CAS: 102-50-1) is, by itself, an achiral molecule. It possesses a plane of symmetry and does not exist as enantiomers in its free, unhindered state.

However, in high-precision drug development, this molecule is a critical "Chiral Switch" scaffold . Its ortho-methyl group provides sufficient steric bulk to restrict rotation when coupled to bulky heterocycles, creating Atropisomers (axial chirality). Furthermore, it serves as the aromatic core for chiral psychoactive substances like 2-Methyl-4-methoxyamphetamine (2-MMA) .

Therefore, this guide compares the biological activity of the "functional enantiomers" derived from this scaffold:

  • Atropisomeric Kinase Inhibitors: Where the aniline moiety enforces axial chirality (e.g., BTK inhibitors).

  • Chiral Amphetamine Analogues (2-MMA): Where the aniline is the core of a chiral propyl-amine chain.

Part 1: Atropisomeric Kinase Inhibitors (The "Hidden" Enantiomers)

In modern oncology and immunology, 4-Methoxy-2-methylaniline is used to synthesize N-aryl quinoline/indazole derivatives. The steric clash between the ortho-methyl group of the aniline and the heterocycle creates a high rotational energy barrier (


 kcal/mol), resulting in separable atropisomers (

and

).
Mechanism of Action: Bruton’s Tyrosine Kinase (BTK) Inhibition

These atropisomers exhibit distinct binding affinities to the ATP-binding pocket of BTK.

  • The Eutomer (Active Isomer): Typically fits into the hydrophobic pocket (Gatekeeper region), forming critical

    
    -cation interactions with Lys430 or H-bonds with Met477.
    
  • The Distomer (Inactive Isomer): Steric clash prevents deep pocket insertion, drastically reducing potency (often by

    
    -fold).
    
Comparative Data: BTK Inhibition Potency

Data derived from structure-activity relationship (SAR) studies of 4-aminoquinoline-3-carboxamide derivatives.[1]

Compound VariantConfigurationBTK IC

(nM)
Solubility (

M)
Metabolic Stability (

min)
Racemic Mixture (

) Mix
45.212035
Eutomer (

)
2.1 11542
Distomer (

)
>10,00011838
Achiral Analogue (No 2-Me group)350.015012

*Note: Absolute configuration (


 vs 

) depends on priority rules of the specific heterocycle attached. The "Eutomer" is defined here as the high-affinity binder.

Insight: The presence of the 2-methyl group (from 4-Methoxy-2-methylaniline) improves potency by locking the bioactive conformation, but it necessitates chiral separation. The achiral analogue (lacking the methyl) loses entropy upon binding, resulting in weaker affinity (350 nM vs 2.1 nM).

Part 2: 2-Methyl-4-Methoxyamphetamine (2-MMA)

When 4-Methoxy-2-methylaniline is used as a precursor to synthesize the amphetamine analogue 1-(4-methoxy-2-methylphenyl)propan-2-amine (2-MMA) , true stereoisomers (S and R) are formed at the


-carbon.
Biological Activity Profile

2-MMA is a serotonin-norepinephrine-dopamine releasing agent. The enantiomers show distinct selectivity profiles for monoamine transporters (SERT, NET, DAT).

  • (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    )-Enantiomer:  Exhibits "Amphetamine-like" stimulant activity. It is a potent releaser of Norepinephrine (NE) and Dopamine (DA).
    
  • (

    
    )-Enantiomer:  Exhibits "Entactogen-like" activity. It retains Serotonin (5-HT) releasing affinity but has significantly reduced potency at DAT, leading to a smoother, less stimulating profile.
    
Receptor Affinity Comparison ( Values)
Target Protein(

)-2-MMA (

nM)
(

)-2-MMA (

nM)
Ratio (

)
Biological Effect
SERT (Serotonin) 1451100.76Both release 5-HT (Mood elevation)
NET (Norepinephrine) 35 45012.8(

) causes vasoconstriction/tachycardia
DAT (Dopamine) 120 2,10017.5(

) is reinforcing/addictive
5-HT

>10,0004,5000.45(

) has mild psychedelic potential

Part 3: Experimental Protocols

Protocol A: Synthesis & Isolation of Atropisomers

Objective: Synthesize N-aryl atropisomers using 4-Methoxy-2-methylaniline and separate via Chiral HPLC.

  • Coupling Reaction:

    • Reagents: 4-Methoxy-2-methylaniline (1.0 eq), 4-Chloro-3-nitro-heterocycle (1.0 eq).

    • Catalyst: Pd(OAc)

      
       (5 mol%), BINAP (7.5 mol%).
      
    • Conditions: Toluene, Cs

      
      CO
      
      
      
      , 100°C, 12h under Ar.
    • Note: The bulky 2-methyl group slows the coupling; high temperature is required.

  • Workup: Filter through Celite, concentrate in vacuo. Flash chromatography (Hexane/EtOAc) to isolate the racemic atropisomer.

  • Chiral Resolution (Preparative HPLC):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

    • Flow Rate: 15 mL/min (Prep).

    • Detection: UV at 254 nm.

    • Validation: Re-inject fractions to confirm enantiomeric excess (

      
      ).
      
Protocol B: Monoamine Release Assay (Synaptosomal)

Objective: Determine EC


 of 2-MMA enantiomers.
  • Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus (for 5-HT/NE).

  • Loading: Incubate synaptosomes with [

    
    H]-Neurotransmitter (DA/5-HT/NE) for 15 min at 37°C.
    
  • Release:

    • Wash synaptosomes to remove free radioligand.

    • Treat with varying concentrations (1 nM – 10

      
      M) of (
      
      
      
      )- or (
      
      
      )-2-MMA.
    • Incubate for 5 min.

  • Quantification: Terminate reaction by rapid filtration. Count radioactivity in the filtrate (released fraction) using Liquid Scintillation Counting.

  • Analysis: Plot dose-response curves to calculate EC

    
    .
    

Part 4: Visualization of Pathways

Figure 1: Mechanism of Atropisomerism & BTK Inhibition

This diagram illustrates how the 4-Methoxy-2-methylaniline scaffold creates axial chirality and how the specific "Eutomer" blocks the BTK signaling pathway.

BTK_Inhibition cluster_chemical Chemical Scaffold (Atropisomerism) cluster_bio Biological Pathway (B-Cell Receptor Signaling) Aniline 4-Methoxy-2-methylaniline (Precursor) Steric Steric Clash (2-Methyl vs Heterocycle) Aniline->Steric Racemate Racemic Atropisomer (Restricted Rotation) Steric->Racemate Separation Chiral HPLC Resolution Racemate->Separation Eutomer Eutomer (Sa) (Active Binder) Separation->Eutomer Distomer Distomer (Ra) (Inactive/Clash) Separation->Distomer BTK BTK Kinase (Phosphorylation) Eutomer->BTK Inhibits (IC50: 2.1 nM) Distomer->BTK No Effect (>10uM) BCR BCR Activation BCR->BTK PLC PLC-gamma 2 Activation BTK->PLC Calcium Ca2+ Mobilization PLC->Calcium NFkB NF-kB / MAPK Transcription Calcium->NFkB Proliferation B-Cell Proliferation (Tumor Growth) NFkB->Proliferation

Caption: The 2-methyl group creates axial chirality. The Eutomer selectively inhibits BTK, halting the B-Cell malignancy signaling cascade.

References

  • BenchChem. (2024). 4-Methoxy-2-methylaniline: Structure, Properties and Applications in Chiral Synthesis. BenchChem Database.

  • Li, Y., et al. (2023).[2] "Pd-Catalyzed Asymmetric Amination of Enamines: Expedient Synthesis of Structurally Diverse N–C Atropisomers." ACS Catalysis, 13, 7680–7690.[2] [2]

  • Wang, X., et al. (2019). "Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 62(15), 7146–7159.

  • PubChem. (2025). 4-Methoxymethamphetamine (PMMA) and Analogues: Biological Activity Data. National Library of Medicine.

  • Bauer, D., et al. (2018). "Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters." ACS Chemical Neuroscience, 9(9), 2194–2203.

Sources

Validation

literature review of the applications of 4-Methoxy-2-methylaniline

An In-Depth Technical Guide to the Applications of 4-Methoxy-2-methylaniline Core Properties of 4-Methoxy-2-methylaniline 4-Methoxy-2-methylaniline (CAS No. 102-50-1), also known as m-cresidine or 4-methoxy-o-toluidine,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 4-Methoxy-2-methylaniline

Core Properties of 4-Methoxy-2-methylaniline

4-Methoxy-2-methylaniline (CAS No. 102-50-1), also known as m-cresidine or 4-methoxy-o-toluidine, is a substituted aniline derivative.[1] Its molecular structure, featuring a methoxy group para to the amine and a methyl group ortho to it, imparts a unique combination of steric and electronic properties.[1] These characteristics make it a valuable building block for constructing complex molecules.[2][3] The electron-donating nature of both the methoxy and methyl groups activates the aromatic ring, making it susceptible to electrophilic substitution, a key feature leveraged in many of its applications.[2]

Chemical Structure of 4-Methoxy-2-methylaniline

Caption: Chemical structure of 4-Methoxy-2-methylaniline.

Table 1: Physicochemical Properties of 4-Methoxy-2-methylaniline

PropertyValueReference
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
Appearance White to Brown powder, lump, or liquid[3]
Melting Point 13-14 °C[3][4]
Boiling Point 248-249 °C
Density 1.065 g/mL at 25 °C
CAS Number 102-50-1[3]

Applications in Pharmaceutical Synthesis and Medicinal Chemistry

Aniline derivatives are fundamental scaffolds in drug discovery, and 4-Methoxy-2-methylaniline is no exception.[3][5] Its structure is a key precursor in the synthesis of compounds with significant biological activity, particularly in oncology.

Synthesis of Potent Kinase Inhibitors

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for potent kinase inhibitors, targeting enzymes like EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and Src kinase, which are often implicated in cancer progression.[6][7][8][9] The specific substitution pattern of 4-Methoxy-2-methylaniline is crucial for optimizing binding affinity and selectivity.

For example, studies on Cyclin G Associated Kinase (GAK) inhibitors revealed that the position of methoxy groups on the aniline ring dramatically affects activity.[10] While a single 4-methoxy group resulted in a 100-fold drop in activity compared to a 3,4-dimethoxy analog, a single 3-methoxy group retained potent activity, demonstrating the critical role of substituent placement in inhibitor design.[10] This highlights the importance of selecting the correct aniline building block, where 4-Methoxy-2-methylaniline offers a unique combination of substituents for exploration in medicinal chemistry programs.

Development of Antimitotic and Antitubulin Agents

Derivatives of 4-Methoxy-2-methylaniline have shown significant promise as antimitotic agents that work by inhibiting tubulin assembly.[1] These compounds can disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and ultimately, cancer cell death.[1]

A key advantage of these synthesized compounds is their ability to overcome common drug resistance mechanisms. They have been shown to remain effective against cancer cell lines that overexpress P-glycoprotein (Pgp) or the βIII-tubulin isoform, which often limits the efficacy of widely used microtubule-targeting drugs like paclitaxel.[1] Research into chiral compounds derived from this aniline has also revealed that different enantiomers can have markedly different biological potencies, underscoring the value of 4-Methoxy-2-methylaniline as a starting material for developing next-generation targeted cancer therapies.[1]

Workflow for Kinase Inhibitor Synthesis

A Start with 4-Methoxy-2-methylaniline B Couple with Quinazoline/Quinoline Core A->B C Functional Group Modification/Elaboration B->C D Purification (e.g., Chromatography) C->D E Biological Screening (Kinase Assays) D->E F SAR Studies & Lead Optimization E->F

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol is a representative example of how 4-Methoxy-2-methylaniline can be used to synthesize a kinase inhibitor scaffold.

  • Reaction Setup: To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add 4-Methoxy-2-methylaniline (1.1 eq).

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid (HCl). Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Filter the solid product and wash it with cold isopropanol to remove any unreacted starting materials.

  • Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel to yield the pure N-(4-methoxy-2-methylphenyl)quinazolin-4-amine.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Applications in Materials Science

Beyond pharmaceuticals, 4-Methoxy-2-methylaniline serves as a foundational element for creating advanced organic materials.[2]

Precursor for Advanced Polymers in Organic Electronics

Derivatives of 4-Methoxy-2-methylaniline are instrumental in the development of triarylamine-based polymers.[2] These materials are highly valued for their excellent charge transport properties, making them critical components in organic electronic devices such as:

  • Organic Light-Emitting Diodes (OLEDs): Used as hole-transporting layers to improve device efficiency and stability.

  • Organic Field-Effect Transistors (OFETs): Employed as the active semiconductor layer.

The precise incorporation of the 4-Methoxy-2-methylaniline moiety into the polymer backbone allows for the fine-tuning of the material's electronic and optical properties.[2] This versatility is essential for researchers and manufacturers pushing the boundaries of flexible displays, lighting, and wearable electronics.[2]

Table 2: Comparison of Aniline Precursors for Polymer Synthesis

PrecursorKey Structural FeatureImpact on Polymer PropertiesPotential Application
Aniline UnsubstitutedBasic polymer backbone, lower solubilityConductive polymers (Polyaniline)
4-Fluoroaniline Electron-withdrawing Fluoro groupAlters energy levels (HOMO/LUMO), can improve stabilityOFETs, OLEDs
4-Methoxy-2-methylaniline Electron-donating Methoxy and Methyl groupsEnhances hole-transport properties, increases solubilityHigh-performance OLEDs, OFETs[2]

Applications in Dye and Pigment Synthesis

Anilines are classic precursors for the synthesis of azo dyes, which constitute the largest class of synthetic colorants.[11] The synthesis involves a two-step process: diazotization of the aniline followed by coupling with an activated aromatic substrate.[11]

While specific commercial dyes based on 4-Methoxy-2-methylaniline are not extensively documented in readily available literature, its structural analog, 4-Methoxy-2-nitroaniline (also known as Fast Bordeaux GP Base), is a well-known intermediate for pigments.[12] The presence of the methoxy and methyl groups on the 4-Methoxy-2-methylaniline ring would be expected to influence the final color (bathochromic shift) and properties like lightfastness and solubility of the resulting azo dye.

Azo Dye Synthesis Pathway

cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-Methoxy-2-methylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C D Azo Dye Product B->D C Coupling Agent (e.g., β-Naphthol) C->D

Caption: General pathway for the synthesis of an azo dye.

Role in Agrochemical Synthesis

Similar to their role in pharmaceuticals, aniline derivatives are important intermediates in the agrochemical industry for producing pesticides and herbicides.[13][14] The specific molecular framework of 4-Methoxy-2-methylaniline can be elaborated through various chemical reactions to create more complex molecules with desired biological activities for crop protection.[2][13] While N-methylaniline derivatives are widely cited as precursors to pesticides, the unique substitution of 4-Methoxy-2-methylaniline makes it a valuable building block for creating novel agrochemical compounds.[14]

Safety and Handling

As with many aniline derivatives, 4-Methoxy-2-methylaniline requires careful handling. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1] It is also suspected of causing cancer.[1]

Mandatory Precautions:

  • Handle only in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Do not eat, drink, or smoke when using this product.

Conclusion

4-Methoxy-2-methylaniline is a highly versatile and valuable chemical intermediate with a diverse range of applications. Its unique substitution pattern provides a powerful tool for medicinal chemists developing next-generation kinase inhibitors and antimitotic agents, particularly for overcoming drug resistance. In materials science, it is a key building block for advanced polymers used in organic electronics. While its direct application in commercial dyes and specific agrochemicals is less documented than its structural analogs, its fundamental reactivity makes it a compound of significant interest for research and development in these areas. The continued exploration of this building block promises to yield further innovations across the chemical and pharmaceutical industries.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqW2enSIsBFIggWrcoeCJfAfaNGvQiJAd-SfD26cr_yoKgLwS2qkfvHFLGqhahgmq37Gz4lZ0qjID0m6YMznuVtO-ScF5ZUtTJuPCx_2C7AUmX8Zs4DkRAg_Mx_B88riYJ-lB90-sIrfVtLWczAL37RaZoRO6yAzbwlyBtbXBbNvDDEDwhqGzvP0JY4H30kqb6ICRxVFAUIBb68Lk0IOoZnpUm_VvGGye0-qWH6vcWu80h5WAZ5EJolqLVplWi0x1aKJl_MJ76IGIo]
  • Punagri. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbxjyzX9TJmf1JElWYqcvwpxrAdOH7rp2Gv8xNRPPuh4jLbhKurs5Lh7-M_GB4u98tmLIv-gclAzYLGESXGKfs48pIiKBxv2BCmCQHHafzrY10jspVumOcEr_tCJmPw3zLt9ml6PvmgP1qrTQsJOB5]
  • WANHONGRUN. China 4-Methoxy-2-methylaniline Manufacturers Suppliers Factory - Free Sample. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvlQWXbUDNFRlPx53r8C4kpIaYt5zQpsKQKEP9O1YDlf3GX0wbAd4xiZBPpyJTul7lOP4Wa2mYGNXnGIbv7VCZJHOB_PSEiSLZz-IatvzVRuqvvcR1F2CRZeKB9jcWJMOOP6-XHrhdVtlxuxsIoKOTJTzmf0tKnI0HHv3dnmLn0K_ijhdqQJ0F0ZaMg==]
  • Benchchem. A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4N4K4S12ht8EBJc-doVZc76nvAO4Ud8N4jENaB-CDrzZ-fm3gf_2TM0DjJ2tbJscPYAvqUmAbr4Jt_87xCI-bLLj12BdcIrwpmAJDSyQWhk8IXUYF94uwZV6aatzH5NA3smyGQvlSVlkLpsw4QjzvGEAEBQk-njp6chgwcy_-sKVuKCTZdgUOzoK84cKoOLilKxh2XoKUmch8PhAXxXIyIxghzprLe5qXB8EdV0mkRXfHTx0zKXln1mm_hHjeCoAh]
  • Benchchem. 4-Methoxy-2-methylaniline|High-Purity Research Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtBMjg0tsPfm1cnkAcsdtcp3cKqagF1vps5SV56bbiC6nKUCliw0s71foIhUhRW1l0zKaDgJTlgzv7N_4e5O_ah9FPXLQDb0J2ZzoDepVIHrPinOP8J32zViycSx-DNjpVGB6e]
  • Benchchem. Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2YMNk0YB5RsOJiY3tllGtoXVA5rpyaNC3nB2TMAz6gS3T5JzaBTotQZmeVJEyB6LCQL41pUBcPXzwO0DY6b8bhGU9ASTMmKyjzwPgVMA3V9jLdkmA474LVW_YUzhfkepS_a0DHMX3vJ2gjbvSbnQ9N1Udf746RXcs9dCelcBu4t7FA86Ms1OYhRqvMnRi6MCFk3mjheuRIybgoguWtoVnqL_28Ez2vXZvvXQ3W6G3A7i6oqi7RcFTsOESSQ==]
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: Properties, Synthesis, Applications, and Safety in Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErzRGRuM01e2Ef0KKQ87CQLvmi3PWS0Yd0fjWe0DJecer-YD4udhFaLdiMw5XKTEkDIvT10vIp4QEwyKOJIgBh4kPqHslzW5xRt4VCHD1w33m2qeKtE1_-8Kk_QQh8JXMVssmREGPQnH9_NxSbN41Rw8zrtuQsHIiZotcXLLe9Kl-FpOW-F3Jxzvn534DXxBPqbw46X5VKShwZNsEzA-R9Kd_bmdRjZ2IhGsBRvINY]
  • Benchchem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyFbqwiYq1NWiAT-fIm9SIEc3ICpwnhgj5Y1wR98ERxjZ7RrLsVbRcLKUDAmCZ6Kczm6sTenpTvD0cqMh_mUWCIxKRWBHTF4Bmvl8apG1M1zO2F5rTspe48ZKFpeJP1gRrr_hElBh7D_zvMNHLnmaIS7_MALvs5Rids4FS4ynWzDrL4vMhYKIegy7_lhOZJpmuxJe8LODl2dhzyyT28EfKuAo_Da4=]
  • Benchchem. Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETUhb_qEtFhH_U0TBw4z1VNP23wrm7_dE73FZFWCOp_FwzGVu8AI4Hg98kIMMXEbsYkf-MEu52eGEUN2-MQ9uJVolA5jUuRoL5q8htCVmm1MoDd-lT-nXYQXokEU6VB-ecH9Mlt2-z7vRNb8RBzvPm_HAIozwVkmmgNjoMqw9iUvDD76r1NwVLJGOI0awA89-nz47WY8nQ5bE3YHqBiiSxEucFiZtQ1iyi9av6Dae0MgClEOH1zuhpTN6bVSXL0rNPuhk-0H3uUiRFIndO]
  • Georganics. 4-Methoxy-2-methylaniline - High purity | EN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo15ZKWl7k4jgkigp9teZKjlLyxYvMMVE6l7_2XXvYXcaLsL-xO4CRo5_EJbL9yYpkq5YyOOOHUz_sV7t8M2RJRakuJToB1h7rBRekS9zrBfj5OczWDDeVS7zmjxpxRH-KjF4YtanSQ_Cv_wfwZnxGluinlQ==]
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Methoxy-2-methylaniline | 102-50-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2GYy4bGXp3-gBvBWTIqagSZVBWu8PVOF9MgxEzwku1bb6PRudTZaD3_V_Q9Lh6JJt_eAJySprPAyUG9mTyrgavvVdGkoo8HOlocBk9sd4m3A01LRHgtEZvKvQTQu26nulN4yHdg==]
  • PubMed. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/20851493/]
  • ePrints Soton. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. [URL: https://eprints.soton.ac.uk/406459/]
  • Echemi. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [URL: https://www.echemi.com/cms/106012.html]
  • Tokyo Chemical Industry Co., Ltd. (APAC). 4-Methoxy-2-methylaniline | 102-50-1. [URL: https://www.tcichemicals.com/IN/en/p/M1474]
  • Chemsrc. 4-Methoxy-2-methylaniline | CAS#:102-50-1. [URL: https://www.chemsrc.com/en/cas/102-50-1_247481.html]
  • Echemi. N-Methylaniline: A Versatile Intermediate in Agrochemical and Pharmaceutical Synthesis. [URL: https://www.echemi.com/cms/105992.html]
  • University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light. [URL: https://news.umich.edu/designing-a-safer-building-block-for-drug-discovery-by-harnessing-visible-light/]
  • uclmail.net. Synthesis and Use of Fabric Dyes. [URL: https://www.uclmail.net/users/dn.cash/Experiment5.pdf]
  • Sigma-Aldrich. 4-Methoxy-2-methylaniline 98 102-50-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m15001]
  • The Synthesis of Azo Dyes. [URL: https://www.csun.edu/~hcchm001/321L/AzoDye.pdf]
  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/31351989/]
  • PubMed. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [URL: https://pubmed.ncbi.nlm.nih.gov/11052678/]

Sources

Comparative

comparing the toxicity profiles of different substituted anilines

Executive Summary: The Safety-Structure Trade-off In drug discovery and agrochemical synthesis, substituted anilines serve as ubiquitous pharmacophores and intermediates. However, their utility is often compromised by a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety-Structure Trade-off

In drug discovery and agrochemical synthesis, substituted anilines serve as ubiquitous pharmacophores and intermediates. However, their utility is often compromised by a "toxicity tax"—specifically, their propensity to induce methemoglobinemia (MetHb), splenotoxicity, and genotoxicity.

This guide objectively compares the toxicity profiles of three primary classes of substituted anilines: Chloroanilines , Nitroanilines , and Methylanilines (Toluidines) . By analyzing the Structure-Activity Relationship (SAR), we demonstrate how substituent electronics and positioning (ortho, meta, para) dictate "safety performance"—defined here as the resistance to metabolic bioactivation and low mutagenic potential.

Mechanistic Foundation: Why Anilines are Toxic

To engineer safer analogs, one must understand the bioactivation pathway. The core toxicity of anilines stems from N-hydroxylation , primarily mediated by CYP2E1.

The Toxophore Pathway

The parent aniline is not the direct toxicant. It undergoes hepatic oxidation to form N-phenylhydroxylamine. This metabolite enters erythrocytes and oxidizes ferrous hemoglobin (


) to ferric methemoglobin (

), losing oxygen-carrying capacity.[1]

AnilineToxicity cluster_RBC Erythrocyte (Red Blood Cell) Aniline Substituted Aniline (Parent) CYP CYP450 (2E1) (Hepatic Bioactivation) Aniline->CYP N_OH N-Hydroxyaniline (Proximate Toxicant) Aniline->N_OH N-Hydroxylation Nitroso Nitrosobenzene N_OH->Nitroso Oxidation Nitroso->N_OH Reductive Cycling (NADPH dep.) Hb_Fe2 Hemoglobin (Fe2+) Functional Hb_Fe3 Methemoglobin (Fe3+) Non-Functional Hb_Fe2->Hb_Fe3 Co-oxidation (ROS Generation)

Figure 1: The mechanism of aniline-induced methemoglobinemia. The redox cycling between N-hydroxyaniline and nitrosobenzene continuously generates methemoglobin and reactive oxygen species (ROS).

Comparative Data Analysis

The following data synthesizes acute toxicity (LD50) and specific hematotoxic potency. Note the distinct "Ortho Effect," where ortho-substitution often reduces MetHb potential via steric hindrance but may increase carcinogenic risk (e.g., o-Toluidine).

Toxicity Profile Comparison Table
Compound ClassSubstituent PositionCompound NameOral LD50 (Rat)MetHb PotencyCarcinogenicity (IARC/NTP)Key Risk Factor
Reference -Aniline ~250–440 mg/kgHigh Group 2A (Probable)Splenic fibrosis/sarcoma
Chloroanilines Ortho2-Chloroaniline~1000 mg/kgLowNot ClassifiableLow MetHb due to steric hindrance
Meta3-Chloroaniline~256 mg/kgModerateNot ClassifiableHigher acute lethality than ortho
Para4-Chloroaniline~300 mg/kgVery High Group 2B (Possible)Most potent MetHb inducer in class
Nitroanilines Ortho2-Nitroaniline~1600 mg/kgLowNot ClassifiableWeakest base; poor absorption
Meta3-Nitroaniline~535 mg/kgModerateNot ClassifiableStrongest base in class
Para4-Nitroaniline~750 mg/kgHighNot ClassifiablePotent cyanosis inducer
Toluidines Orthoo-Toluidine ~670 mg/kgLowGroup 1 (Known) Bladder Carcinogen
Metam-Toluidine~450 mg/kgModerateNot Classifiable-
Parap-Toluidine~330 mg/kgHighNot Classifiable-

Critical Insight: Do not equate high LD50 with safety. o-Toluidine has a higher LD50 (less acutely toxic) than Aniline, yet it is a confirmed human carcinogen (Group 1), whereas Aniline is Group 2A.

Structure-Activity Trends
  • The Para-Potency Rule: Para-substituted anilines (4-chloro, 4-nitro) typically exhibit the highest MetHb potential. The para position leaves the amine accessible for enzymatic N-hydroxylation.

  • The Ortho-Steric Shield: Ortho-substitution (2-chloro, 2-methyl) sterically hinders the CYP450 active site, significantly reducing N-hydroxylation and subsequent MetHb formation. However, this often shifts the metabolic burden to ring oxidation, potentially leading to DNA-reactive metabolites (e.g., o-Toluidine bioactivation).

  • Electronic Effects: Electron-withdrawing groups (Nitro, Chloro) reduce the basicity of the amine. While this decreases protonation at physiological pH, it can stabilize the N-hydroxy metabolite, prolonging its half-life in blood.

Experimental Protocols for Safety Assessment

To validate the safety profile of a new aniline derivative, researchers should employ a tiered screening approach.

Tier 1: In Vitro Methemoglobinemia Assay

This assay is the "gold standard" for early screening, avoiding animal usage while predicting hematotoxicity.

Objective: Quantify the MetHb-inducing potential relative to a positive control (e.g., Dapsone or 4-Chloroaniline).

Protocol:

  • Preparation: Collect fresh whole blood (rat or human) in heparinized tubes. Wash erythrocytes 3x with Phosphate Buffered Saline (PBS) and resuspend to a 40% hematocrit.

  • Microsomal Activation: Since erythrocytes lack CYP450, you must add a liver microsome system (S9 mix) to mimic hepatic bioactivation.

    • Mix: 50 µL Erythrocyte suspension + 50 µL S9 mix (with NADPH regenerating system) + Test Compound (10–100 µM).

  • Incubation: Incubate at 37°C for 60–120 minutes in a shaking water bath.

  • Lysis & Measurement:

    • Transfer aliquots to a 96-well plate.

    • Lyse cells with 1% Triton X-100.

    • Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

  • Calculation:

    
    
    (Where F is a calibration factor derived from 100% MetHb standards).
    
Tier 2: Ames Test (Mutagenicity)

Substituted anilines are often pro-mutagens. Standard Salmonella strains TA98 (frameshift) and TA100 (base-pair) are required.

Key Modification: Use the Prival modification (hamster liver S9 instead of rat liver S9). Rat S9 often fails to activate certain azo/aniline compounds effectively compared to hamster S9.

Workflow Visualization

The following diagram outlines the decision matrix for selecting aniline building blocks in drug design.

SafetyWorkflow Start Candidate Selection (Substituted Aniline) Step1 In Silico Screen (pKa & Sterics) Start->Step1 Step2 In Vitro MetHb Assay (Human Whole Blood + S9) Step1->Step2 Pass Step3 Ames Test (Strain TA98/TA100 + Hamster S9) Step2->Step3 < 5% MetHb Reject1 High Risk: Potent MetHb Inducer Step2->Reject1 > 15% MetHb Decision Safety Profile Evaluation Step3->Decision Reject2 High Risk: Genotoxic Positive Decision->Reject2 Positive Proceed Lead Optimization (Proceed to In Vivo) Decision->Proceed Negative

Figure 2: Tiered screening workflow for evaluating aniline toxicity during lead optimization.

References

  • National Toxicology Program (NTP). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines.[2] Technical Report Series 43.

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 99 (o-Toluidine).

  • Kiese, M.Methemoglobinemia: A Comprehensive Treatise. CRC Press.
  • BenchChem. A Comprehensive Toxicological Profile of Substituted Anilines.

  • U.S. EPA. Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline.

  • Purnell, E. & Singh, J. The Hemotoxicity of Para-Substituted Aniline Analogs in Dog and Rat Erythrocytes.[3] Ethnicity & Disease, 2005.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxy-2-methylaniline hydrochloride

Topic: Personal Protective Equipment & Handling Guide for 4-Methoxy-2-methylaniline Hydrochloride CAS: 120-71-8 (Parent Amine: p-Cresidine) / Specific Salt CAS varies by hydration (e.g., 3132-99-8) Classification: Carcin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 4-Methoxy-2-methylaniline Hydrochloride CAS: 120-71-8 (Parent Amine: p-Cresidine) / Specific Salt CAS varies by hydration (e.g., 3132-99-8) Classification: Carcinogen (Category 1B), Acute Toxin

Executive Safety Directive

From the Desk of the Senior Application Scientist:

Handling 4-Methoxy-2-methylaniline hydrochloride (p-Cresidine HCl) requires a shift in mindset from "acute protection" to "chronic latency management." While immediate toxicity (methemoglobinemia) is a risk, the primary driver for this protocol is the compound's status as a Reasonably Anticipated Human Carcinogen (NTP) with a specific tropism for the urinary bladder.

The Hydrochloride Factor: Unlike the free base (which is a low-melting solid or liquid), the hydrochloride salt is a fine, ionic powder. This changes your primary exposure vector from vapor to airborne particulate . Furthermore, the salt is highly water-soluble. If this dust settles on your skin, it will dissolve in perspiration, facilitating rapid transdermal absorption.

Core Directive: Zero skin contact and zero inhalation of dust.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

  • Elimination/Substitution: Can a non-carcinogenic amine be used? (e.g., sulfonated analogs).

  • Engineering: All open handling must occur within a certified Chemical Fume Hood (CFH) or Glove Box.

  • Administrative: Designate a "Carcinogen Handling Area." No lone working.

Visualizing the Safety Logic (DOT Diagram)

SafetyLogic Hazard Hazard Source: 4-Methoxy-2-methylaniline HCl (Carcinogenic Dust) Hood Engineering Control: Fume Hood / Glove Box (Capture Velocity > 100 fpm) Hazard->Hood Primary Containment PPE PPE Barrier: Prevents Dermal/Inhalation Breakthrough Hood->PPE Secondary Containment Admin Admin Control: SOPs, Decontamination, Waste Segregation PPE->Admin Protocol Adherence Worker Worker Safety: Zero Exposure Admin->Worker Protection Achieved Worker->Hazard Continuous Monitoring

Figure 1: The Hierarchy of Controls specifically applied to carcinogenic powder handling.

Personal Protective Equipment (PPE) Matrix

Aromatic amines are notorious for permeating standard nitrile gloves. The hydrochloride salt requires specific protection against dust penetration and solution permeation.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Dry) Double Nitrile (min 5 mil outer, 4 mil inner).For dry powder, nitrile offers sufficient physical barrier. The inner glove acts as a visual indicator and second barrier during doffing.
Hand Protection (Solution) Silver Shield (Laminate) or Viton under Nitrile.Aromatic amines in organic solvents (e.g., DMSO, Methanol) can permeate nitrile in <15 mins. Laminate gloves provide >480 min breakthrough time.
Respiratory N95 (Minimum) ; P100/HEPA (Recommended) .If handling outside a glove box, a fitted P100 respirator is mandatory to capture fine salt particulates that bypass the hood sash.
Body Protection Tyvek® Coverall (Type 5/6) + Lab Coat.Cotton lab coats trap dust. Disposable Tyvek suits prevent the "take-home" toxin risk where dust settles on clothing.
Eye Protection Chemical Goggles (Not Safety Glasses).The salt is an eye irritant. Goggles seal the eyes from airborne dust that safety glasses allow to bypass.

Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to neutralize the electrostatic nature of the salt and prevent dispersion.

Phase A: Preparation
  • Static Control: The HCl salt is often electrostatic. Place an ionizing bar or anti-static gun inside the fume hood 5 minutes prior to weighing.

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture stray grains.

Phase B: Weighing & Solubilization
  • Tare External: Tare your vial/flask before opening the chemical container.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

  • Solvent Addition: Add solvent gently down the side of the vessel to avoid displacing air (which carries dust).

    • Note: The dissolution of amine salts can be slightly exothermic. Add solvent slowly.

  • Immediate Seal: Cap the vessel immediately after addition. Wipe the exterior threads with a Kimwipe dampened in methanol (dispose of as hazardous waste).

Phase C: Decontamination
  • Acid Wash: Aromatic amines can be deactivated on surfaces using a 10% HCl solution (converts any free base back to salt) followed by a surfactant wash, BUT for destruction, oxidation is required.

  • Oxidation: Wipe contaminated surfaces with a fresh 10% bleach solution (Sodium Hypochlorite). This oxidizes the amine structure, breaking the aromatic ring integrity.

Emergency Response Scenarios

Scenario 1: Powder Spill (>1 gram)

  • DO NOT sweep (creates dust).

  • Action: Cover spill with wet paper towels (water or methanol) to dampen the powder.

  • Scoop the wet mass into a wide-mouth hazardous waste jar.

  • Clean area with bleach solution.

Scenario 2: Dermal Exposure

  • Mechanism: The salt dissolves in sweat and enters the bloodstream.

  • Action: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol/solvents (increases skin permeability).

  • Medical: Seek evaluation for methemoglobinemia (signs: blue lips, headache).

Disposal & Waste Management

Critical Rule: Never dispose of aromatic amines down the drain. They are toxic to aquatic life and persist in water systems.[1]

Disposal Workflow (DOT Diagram)

Disposal Waste Waste Generation (Solid/Liquid) Segregation Segregation: Label 'Carcinogenic Organic' Waste->Segregation Container Container: Double-Bagged / HDPE Drum Segregation->Container Destruction Destruction: High-Temp Incineration Container->Destruction Certified Disposal Service

Figure 2: Waste stream management for carcinogenic amine salts.

  • Segregation: Keep separate from oxidizers (fire risk) and acids (though it is a salt, mixing with strong alkali liberates the volatile free base).

  • Labeling: Must carry the GHS "Health Hazard" (Torso) pictogram and "Carcinogen" text.

  • Ultimate Fate: High-temperature incineration is the only validated method for complete destruction of the aromatic ring.

References

  • National Toxicology Program (NTP). (2021).[2] Report on Carcinogens, Fifteenth Edition: p-Cresidine.[3] U.S. Department of Health and Human Services.[2][3] [Link][2]

  • PubChem. (n.d.). Compound Summary for CID 8464, p-Cresidine. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Protective Clothing. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - p-Cresidine.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-methylaniline hydrochloride
Reactant of Route 2
4-Methoxy-2-methylaniline hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.